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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,6-Difluoro-4-vinyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,6-Difluoro-4-vinyl-benzoic acid (CAS No. 913573-04-3), a fluorinated aromatic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-vinyl-benzoic acid (CAS No. 913573-04-3), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, proposes a detailed and plausible synthetic pathway, and explores its potential applications as a versatile building block for novel therapeutics and advanced polymers. The guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, offering field-proven insights and methodologies.

Introduction

2,6-Difluoro-4-vinyl-benzoic acid is a unique trifunctional molecule incorporating a carboxylic acid, a vinyl group, and a difluorinated phenyl ring. The strategic placement of two fluorine atoms ortho to the carboxylic acid significantly influences the molecule's electronic properties, acidity, and conformational preferences. The vinyl group serves as a reactive handle for polymerization and various organic transformations, while the benzoic acid moiety provides a site for amide bond formation and other derivatizations. These features make it a highly attractive scaffold for the design of novel pharmaceuticals and functional materials.

The fluorinated benzoic acid motif is a well-established pharmacophore in drug discovery, often imparting improved metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the vinylbenzoic acid backbone is a key component in the synthesis of specialty polymers and resins.[3][4] The combination of these functionalities in a single molecule opens up new avenues for the development of innovative chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-Difluoro-4-vinyl-benzoic acid is crucial for its effective handling, reaction optimization, and application development.

PropertyValueSource
CAS Number 913573-04-3[5]
Molecular Formula C₉H₆F₂O₂[5]
Molecular Weight 184.14 g/mol [5]
Purity Typically ≥95%[5]
Appearance Off-white to white solidInferred from related compounds
Storage Temperature 2-8°C[5]
InChI Code 1S/C9H6F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h2-4H,1H2,(H,12,13)[5]
InChI Key QBTFLOITXMXXJK-UHFFFAOYSA-N[5]

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Step 1: Carboxylation of 3,5-difluorobromobenzene to yield 4-bromo-2,6-difluorobenzoic acid. This step utilizes a directed ortho-lithiation followed by quenching with carbon dioxide, a method patented for the synthesis of this key intermediate.[6]

  • Step 2: Palladium-catalyzed cross-coupling of 4-bromo-2,6-difluorobenzoic acid with a vinylating agent. A Suzuki-Miyaura or Stille coupling reaction is proposed for this transformation, offering high yields and functional group tolerance.

Synthesis_Pathway Start 3,5-Difluorobromobenzene Reagent1 1. n-BuLi, THF, -78°C 2. CO₂ 3. H₃O⁺ Start->Reagent1 Intermediate 4-Bromo-2,6-difluorobenzoic acid Reagent2 Vinylboronic acid pinacol ester Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80°C Intermediate->Reagent2 Product 2,6-Difluoro-4-vinyl-benzoic acid Reagent1->Intermediate Reagent2->Product caption Proposed Synthesis of 2,6-Difluoro-4-vinyl-benzoic acid Medicinal_Chemistry_Applications Molecule 2,6-Difluoro-4-vinyl-benzoic acid Application1 Scaffold for Novel Therapeutics Molecule->Application1 Application2 Intermediate for Bioactive Molecules Molecule->Application2 Application3 Probes for Chemical Biology Molecule->Application3 caption Medicinal Chemistry Applications

Sources

Exploratory

Comprehensive Mass Spectrometry Profiling of 2,6-Difluoro-4-vinyl-benzoic Acid: Ionization Mechanisms, Fragmentation Pathways, and LC-MS/MS Protocols

Executive Summary 2,6-Difluoro-4-vinyl-benzoic acid (CAS 913573-04-3) is a highly specialized fluorinated building block utilized in advanced polymer synthesis, targeted drug discovery, and as a highly stable, non-reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoro-4-vinyl-benzoic acid (CAS 913573-04-3) is a highly specialized fluorinated building block utilized in advanced polymer synthesis, targeted drug discovery, and as a highly stable, non-reactive tracer in hydrological and petroleum reservoir mapping[1][2]. The molecule presents a unique analytical profile: the strong electron-withdrawing nature of the ortho-fluorine atoms drastically increases the acidity of the carboxylic moiety, while the para-vinyl group introduces a site of high thermal and radical reactivity[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic instrument parameters. Here, we deconstruct the physicochemical causality behind the mass spectrometry (MS) behavior of 2,6-Difluoro-4-vinyl-benzoic acid, providing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to maximize sensitivity while mitigating in-source polymerization artifacts.

Physicochemical Profiling & Ionization Strategy

To develop a robust analytical method, we must first interrogate the structural electronics of the analyte.

  • Molecular Formula : C9H6F2O2

  • Exact Mass : 184.0336 Da

  • Target Precursor Ion [M-H]⁻ : m/z 183.03

The Causality of Negative Electrospray Ionization (ESI-)

Electrospray Ionization in negative mode (ESI-) is the definitive gold standard for the trace analysis of fluorinated benzoic acids (FBAs)[4][5]. Standard benzoic acid has a pKa of ~4.2. However, in 2,6-Difluoro-4-vinyl-benzoic acid, the two highly electronegative fluorine atoms positioned ortho to the carboxylate group exert a profound inductive electron-withdrawing effect (-I effect). This stabilizes the conjugate base, significantly lowering the pKa. Consequently, the molecule exists almost entirely in its deprotonated state in standard aqueous solutions, yielding an exceptionally abundant [M-H]⁻ precursor ion at m/z 183.03.

Mitigating Vinyl Group Reactivity

The 4-vinyl moiety is highly susceptible to radical-induced cross-linking or thermal polymerization[3]. If the ESI source desolvation temperature is set too high (>450°C), researchers will frequently observe an anomalous loss of signal coupled with high-mass background noise—a direct result of in-source polymerization. To prevent this, source temperatures must be strictly capped, and sample preparation must utilize cold solvent quenching.

Analytical Workflow & Chromatographic Causality

While the compound ionizes optimally as an anion, retaining a highly polar, charged species on a standard C18 reversed-phase column is notoriously difficult. To solve this, we employ a "pH-mismatch" chromatographic strategy .

By utilizing a weakly acidic mobile phase (0.05% Formic Acid), we artificially suppress the ionization of the carboxylic acid during the chromatographic run. This forces the molecule into its neutral, protonated state, allowing strong hydrophobic interaction and retention on the C18 stationary phase. As the eluent enters the ESI source, the applied capillary voltage and rapid desolvation easily overcome this weak acidic suppression, efficiently driving the gas-phase formation of the [M-H]⁻ ion.

LCMS_Workflow Sample 1. Sample Prep (Cold Solvent Quench) LC 2. UHPLC Separation (C18, Acidic Mobile Phase) Sample->LC ESI 3. ESI(-) Ionization [M-H]- Generation LC->ESI Quad1 4. Q1 Selection (m/z 183.03) ESI->Quad1 Cell 5. Collision Cell (CID Fragmentation) Quad1->Cell Quad3 6. Q3 Detection (m/z 139.04, 119.03) Cell->Quad3

Analytical workflow for the LC-MS/MS quantification of 2,6-Difluoro-4-vinyl-benzoic acid.

MS/MS Fragmentation Mechanics (CID)

When the isolated [M-H]⁻ precursor (m/z 183.03) is subjected to Collision-Induced Dissociation (CID) in the Q2 collision cell, it undergoes highly predictable, thermodynamically driven fragmentation pathways:

  • Primary Decarboxylation (Quantifier) : The lowest energy barrier exists for the neutral loss of carbon dioxide (CO2, 44 Da). This generates a highly stabilized difluorovinylphenyl anion at m/z 139.04.

  • Secondary Fluorine Loss (Qualifier 1) : The m/z 139.04 product ion can undergo further high-energy fragmentation via the loss of hydrogen fluoride (HF, 20 Da) to yield m/z 119.03.

  • Vinyl Cleavage (Qualifier 2) : A structurally diagnostic, albeit lower-abundance pathway involves the cleavage of the vinyl group (loss of acetylene, C2H2, 26 Da) from the decarboxylated intermediate, yielding m/z 113.02.

Fragmentation Parent [M-H]- m/z 183.03 F1 [M-H-CO2]- m/z 139.04 (Decarboxylation) Parent->F1 -44 Da (CO2) F2 [M-H-CO2-HF]- m/z 119.03 (Fluorine Loss) F1->F2 -20 Da (HF) F3 [M-H-CO2-C2H2]- m/z 113.02 (Vinyl Cleavage) F1->F3 -26 Da (C2H2)

Proposed CID MS/MS fragmentation pathway for deprotonated 2,6-Difluoro-4-vinyl-benzoic acid.

Quantitative Data & MRM Parameters

To establish a self-validating detection system, multiple transitions must be monitored simultaneously. The following Multiple Reaction Monitoring (MRM) parameters have been optimized for triple quadrupole (QqQ) systems.

Table 1: Optimized MRM Transitions for 2,6-Difluoro-4-vinyl-benzoic acid

Ion TypePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (CE)Purpose
[M-H]⁻ 183.03139.04CO₂ (44 Da)-15 eVQuantifier
[M-H]⁻ 183.03119.03CO₂ + HF (64 Da)-28 eVQualifier 1
[M-H]⁻ 183.03113.02CO₂ + C₂H₂ (70 Da)-35 eVQualifier 2

Note: Declustering Potential (DP) or Fragmentor voltage should be maintained at a moderate level (e.g., -40V) to prevent unintended in-source fragmentation of the labile carboxylic acid.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Cold Quench Method)

Causality: Prevents premature polymerization of the reactive vinyl group prior to injection.

  • Extract or dilute the sample matrix using strictly cold (-20°C) LC-MS grade Methanol.

  • Vortex for 30 seconds to ensure complete solubilization.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated matrix proteins or oligomers.

  • Transfer the supernatant to an amber autosampler vial (amber glass prevents UV-induced radical initiation of the vinyl group). Keep the autosampler tray chilled at 4°C.

Phase 2: UHPLC Separation Parameters

Causality: Balances hydrophobic retention with optimal ESI- ionization efficiency.

  • Column : Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Column Temperature : 35°C (Do not exceed 40°C to protect the vinyl moiety).

  • Mobile Phase A : LC-MS grade Water + 0.05% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.05% Formic Acid.

  • Flow Rate : 0.4 mL/min.

Table 2: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
5.5955 (Re-equilibration)
Phase 3: Mass Spectrometry (ESI-) Source Optimization
  • Polarity : Negative Ion Mode (ESI-).

  • Capillary Voltage : -2.5 kV to -3.0 kV (Keep relatively low to prevent corona discharge in negative mode).

  • Desolvation Temperature : 350°C (Strictly cap at 350°C; exceeding this risks thermal degradation and polymerization of the analyte).

  • Desolvation Gas Flow : 800 L/hr (Nitrogen).

  • Cone Gas Flow : 50 L/hr.

By adhering to this protocol, researchers can achieve highly sensitive, reproducible quantification of 2,6-Difluoro-4-vinyl-benzoic acid while avoiding the common pitfalls associated with reactive fluorinated vinyl compounds.

References

1.1 2.2 3.4 4. 3 5.5

Sources

Foundational

Physicochemical Profiling and Solvation Dynamics of 2,6-Difluoro-4-vinyl-benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug development and advanced materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug development and advanced materials science, fluorinated aromatic building blocks are indispensable. 2,6-Difluoro-4-vinyl-benzoic acid (CAS: 913573-04-3)[1],[2] is a highly specialized bifunctional intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Indoleamine 2,3-dioxygenase (IDO) inhibitors[3].

As application scientists, we cannot rely solely on empirical trial-and-error when designing synthetic routes or purification workflows. We must understand the causality behind a molecule's physical behavior. This whitepaper deconstructs the solvation thermodynamics of 2,6-Difluoro-4-vinyl-benzoic acid in organic solvents and provides field-proven, self-validating protocols for its handling, extraction, and quantification.

Structural Causality & Solvation Thermodynamics

To predict the solubility of 2,6-Difluoro-4-vinyl-benzoic acid, we must analyze the competing structural vectors that dictate its intermolecular interactions:

  • The Carboxylic Acid Dimerization: In the solid state, benzoic acid derivatives form highly stable, hydrogen-bonded dimers. Overcoming this immense crystal lattice energy is the primary thermodynamic hurdle for dissolution.

  • The 2,6-Difluoro Inductive Effect: The two ortho-fluorine atoms exert a powerful electron-withdrawing inductive (-I) effect[4]. This significantly lowers the pKa of the carboxylic acid compared to unsubstituted analogs. Furthermore, the highly polarized C-F bonds act as strong dipole centers, enhancing interaction with polar aprotic solvents.

  • The 4-Vinyl Domain: The vinyl group introduces a lipophilic,

    
    -electron-rich region. This increases the molecule's molar volume and partition coefficient (LogP), shifting its solubility profile away from aqueous media and heavily favoring moderately polar and polar organic solvents[5].
    

G A 2,6-Difluoro-4-vinyl-benzoic acid (Solid Crystal) B Polar Solvents (MeOH, DMSO) A->B H-Bond Disruption D Non-Polar Solvents (Hexane) A->D Weak Dispersion C Solvated Monomers (High Solubility) B->C E H-Bonded Dimers (Low Solubility) D->E

Thermodynamic pathways of 2,6-Difluoro-4-vinyl-benzoic acid solvation in different solvents.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical behavior of structurally analogous fluorinated benzoic acids[5],[4], the solubility profile of 2,6-Difluoro-4-vinyl-benzoic acid is highly dependent on the solvent's hydrogen-bond acceptor capacity and dielectric constant.

Table 1: Solubility Profile in Common Organic Solvents at 25°C

Solvent CategoryRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very High (>100 mg/mL)Excellent H-bond acceptors. Rapidly disrupt the carboxylic acid dimers; high dielectric constant stabilizes the polar C-F domains.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Favorable dipole-dipole interactions and competitive hydrogen bonding with the carboxylate group.
Moderately Polar Dichloromethane (DCM), Ethyl AcetateModerate to High (10–50 mg/mL)Favorable dipole-induced dipole and

-

interactions with the vinyl group; standard solvents for liquid-liquid extraction.
Non-Polar Hexane, TolueneLow (<1 mg/mL)Weak dispersion forces are insufficient to overcome the strong intermolecular hydrogen bonding of the solid crystal lattice.

Self-Validating Experimental Methodologies

In process chemistry, a protocol must be more than a list of instructions; it must be a self-validating system that inherently proves its own success or failure. Below are two critical workflows for handling this compound.

Thermodynamic Solubility Determination (Isothermal Shake-Flask)

Expert Insight: Kinetic dissolution can often be mistaken for thermodynamic solubility. To ensure absolute trustworthiness in your solubility data, this protocol utilizes a two-time-point validation system to confirm that thermodynamic equilibrium has been achieved.

Step-by-Step Protocol:

  • Saturation: Add an excess amount of 2,6-Difluoro-4-vinyl-benzoic acid (approx. 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial. (Amber glass prevents potential UV-initiated radical polymerization of the vinyl group).

  • Thermal Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM.

  • Self-Validation Sampling: Extract a 100 µL aliquot at t = 24 hours and a second aliquot at t = 48 hours .

    • Causality: If the concentration at 48 hours matches the 24-hour mark (within 2% variance), thermodynamic equilibrium is confirmed. If it is higher, the system requires more time.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is mandatory here; standard nylon or PES filters may degrade in harsh organic solvents like DCM or DMSO, skewing analytical results.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (typically at 254 nm) against a known calibration curve.

Phase-Transfer Purification (Acid-Base Extraction)

Because fluorinated benzoic acids are compatible in both aqueous fluids as a salt and in organic-based fluids as an acid[6], we can exploit the lowered pKa of the 2,6-difluoro system to separate the target molecule from neutral organic impurities.

G Step1 Organic Phase (DCM) + Impurities + Target Acid Step2 Add 1N NaOH (aq) Deprotonation (pH > pKa) Step1->Step2 Step3 Aqueous Phase (Sodium Carboxylate Salt) Step2->Step3 Partition Step4 Organic Phase (Neutral Impurities) Step2->Step4 Discard Step5 Add Dilute HCl (aq) Reprotonation (pH < pKa) Step3->Step5 Step6 Extract with DCM Step5->Step6 Step7 Purified Target Acid in Organic Phase Step6->Step7

Acid-base extraction workflow exploiting the pH-dependent solubility of the fluorinated acid.

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve the crude mixture containing 2,6-Difluoro-4-vinyl-benzoic acid in Dichloromethane (DCM).

  • Alkaline Extraction: Add an equal volume of 1N NaOH (aq) to the separatory funnel. Shake vigorously and vent.

    • Causality: The high pH forces the deprotonation of the carboxylic acid. The resulting sodium carboxylate salt is highly polar and partitions entirely into the aqueous phase, leaving neutral, unreacted organic impurities in the DCM layer[6].

  • Phase Separation: Drain and discard the lower DCM layer. Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic impurities.

  • Acidification (Reprotonation): Slowly add 1N HCl (aq) to the aqueous layer until the pH drops below 2.

    • Causality: This reprotonates the carboxylate back into its neutral free-acid form. You will visually observe the solution turning cloudy as the lipophilic 2,6-Difluoro-4-vinyl-benzoic acid crashes out of the aqueous phase.

  • Organic Recovery: Extract the acidified aqueous phase with fresh DCM. The target compound will readily partition back into the organic layer. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified acid.
    

References

  • Sigma-Aldrich. 2,6-Difluoro-4-vinylbenzoic acid | 913573-04-3. Available at:[1]

  • National Institutes of Health (PubChem). 2,6-Difluoro-4-vinylbenzoic acid | CID 57875580. Available at:[2]

  • European Patent Office. INHIBITORS OF INDOLEAMINE 2,3-DIOXYGENASE - EP 3426638 B1. Available at:[3]

  • Google Patents. US20060144588A1 - Method for determining tracer concentration in oil and gas production fluids. Available at:[6]

  • ChemicalBook. Diflubenzuron | 35367-38-5. Available at:[5]

  • Benchchem. 4-(Aminomethyl)-2,6-difluorobenzoic Acid. Available at:[4]

Sources

Exploratory

Introduction: The Criticality of Purity in a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Purity Analysis of 2,6-Difluoro-4-vinyl-benzoic acid 2,6-Difluoro-4-vinyl-benzoic acid is a highly functionalized aromatic compound, serving as a key intermediate in the synthesis of co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Analysis of 2,6-Difluoro-4-vinyl-benzoic acid

2,6-Difluoro-4-vinyl-benzoic acid is a highly functionalized aromatic compound, serving as a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The presence of two ortho-fluorine atoms significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent vinyl group, making it a valuable synthon. However, the very reactivity that makes this molecule useful also presents challenges in controlling its purity.

For researchers and drug development professionals, the purity of a starting material like 2,6-Difluoro-4-vinyl-benzoic acid is not a mere specification; it is a foundational pillar of product quality, safety, and efficacy.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce potentially toxic components into an active pharmaceutical ingredient (API).[1] This guide provides a comprehensive, field-proven framework for the rigorous purity analysis of this intermediate, emphasizing not just the methods, but the scientific rationale behind their application.

Anticipating the Challenge: A Profile of Potential Impurities

A robust purity analysis strategy begins with an understanding of the potential impurities that may be present. These impurities are typically linked to the synthetic pathway and subsequent storage conditions.[2][3] They can be broadly categorized as follows:

  • Organic Impurities: This is the most critical category and includes:

    • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of precursors.

    • Isomeric Impurities: Non-selective reactions may produce other positional isomers (e.g., 2,4-Difluoro-5-vinyl-benzoic acid) which can have vastly different reactivity and toxicological profiles.[2]

    • By-products: Side reactions can generate structurally related compounds.

    • Degradation Products: The vinyl group can be susceptible to polymerization or oxidation, especially under improper storage conditions (heat, light).[4]

  • Inorganic Impurities: These can include residual catalysts, reagents (e.g., inorganic salts), or heavy metals introduced during the manufacturing process.[4]

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[4][5] Their presence is strictly controlled by regulatory guidelines such as ICH Q3C.[5]

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the molecule and its potential contaminants. The following sections detail the core methodologies for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Related Substances

Expertise & Rationale: For non-volatile and thermally labile compounds like substituted benzoic acids, Reverse-Phase HPLC (RP-HPLC) is the undisputed primary technique for quantifying the main component and detecting organic impurities.[6][7][8][9] The method separates analytes based on their polarity. 2,6-Difluoro-4-vinyl-benzoic acid, being a polar molecule, is well-suited for analysis using a non-polar stationary phase (like C18) and a polar mobile phase. Gradient elution is typically employed to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column.

Data Presentation: HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and resolution for aromatic acids.
Mobile Phase A 0.1% Formic or Phosphoric Acid in WaterAcidification suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[9]
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analyte and its impurities.
Gradient Elution e.g., 5% to 95% B over 20 minEnsures elution of a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[9]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[10]
Detection UV at 230 nm or 254 nmThe aromatic ring and conjugated system provide strong UV absorbance for sensitive detection.[9]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.

Experimental Protocol: RP-HPLC

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Filter and degas both phases.

  • Standard Preparation: Accurately weigh ~10 mg of 2,6-Difluoro-4-vinyl-benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.[10]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the reference standard to establish the retention time and peak area. Finally, inject the test sample.

  • Data Interpretation: Purity is typically calculated using an area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Mandatory Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately Weigh Reference Standard C Dissolve & Dilute in Diluent A->C B Accurately Weigh Test Sample B->C D Equilibrate HPLC System C->D E Inject Blank D->E F Inject Standard E->F G Inject Sample F->G H Integrate Peaks G->H I Calculate Area % H->I J Report Purity I->J

Caption: Workflow for HPLC purity analysis of 2,6-Difluoro-4-vinyl-benzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Residual Solvents

Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[2] While the parent benzoic acid is not volatile enough for direct GC analysis, this technique is essential for two key areas:

  • Residual Solvents: Detecting and quantifying solvents from the manufacturing process.

  • Volatile Impurities: Identifying volatile by-products or starting materials.

To analyze non-volatile acidic compounds like 2,6-Difluoro-4-vinyl-benzoic acid for certain impurities, a chemical modification step known as derivatization is mandatory.[6][10] This process converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester), allowing it to travel through the GC column.[10]

Data Presentation: GC-MS Method Parameters

ParameterConditionRationale
Derivatization Reagent BSTFA with 1% TMCSA powerful silylating agent that efficiently converts the acidic proton to a TMS group.
GC Column Mid-polarity capillary (e.g., DB-5ms)Provides good separation for a wide range of derivatized compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized sample without thermal degradation.
Oven Program Ramp from 50 °C to 300 °CSeparates compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization method that creates reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass range of the derivatized analyte and potential impurities.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA with 1% TMCS.[10]

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete conversion to the TMS ester.[10]

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Interpretation: Identify the TMS ester of 2,6-Difluoro-4-vinyl-benzoic acid by its retention time and mass spectrum. Search the chromatogram for other peaks and identify them by comparing their mass spectra against a reference library (e.g., NIST).

Mandatory Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Add Solvent & Derivatization Reagent A->B C Heat to React (e.g., 70°C, 30 min) B->C D Inject Derivatized Sample C->D E GC Separation D->E F MS Detection E->F G Identify Peaks by Retention Time F->G H Confirm Identity via Mass Spectra Library G->H I Quantify Impurities H->I

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Advanced Methodologies for Absolute Purity and Confirmation

Quantitative NMR (qNMR) Spectroscopy:

  • Expertise & Rationale: qNMR is a primary ratio method capable of determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11] It does not require a reference standard for every impurity. For this molecule, ¹⁹F qNMR is particularly powerful, as the fluorine signals are typically in a clean spectral region with no background interference.[12]

  • Protocol Insight: The key to accurate qNMR is ensuring full relaxation of all nuclei being measured. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of any signal of interest (both analyte and standard).[11]

Thermal Analysis (DSC/TGA):

  • Expertise & Rationale: Differential Scanning Calorimetry (DSC) determines purity by measuring the melting point depression of a substance, which is directly proportional to its molar impurity concentration according to the van't Hoff equation.[13] It is an excellent technique for detecting small amounts of eutectic impurities in highly crystalline materials. Thermogravimetric Analysis (TGA) complements this by precisely measuring weight loss as a function of temperature, providing an accurate measure of residual solvents and water content.[14][15]

Data Presentation: Advanced Methodologies Overview

TechniquePrimary ApplicationKey Information Provided
qNMR Absolute purity determination, structural confirmationMass fraction purity (%), structural identity
DSC Purity of highly crystalline substancesMole percent purity (%), melting point
TGA Residual solvent and moisture contentWeight percent of volatiles

Integrated Strategy and Regulatory Adherence

A comprehensive Certificate of Analysis (CoA) for 2,6-Difluoro-4-vinyl-benzoic acid should be supported by an integrated analytical strategy.

Mandatory Visualization: Purity Assessment Decision Framework

Decision_Tree Start Purity Analysis of 2,6-Difluoro-4-vinyl-benzoic acid Q1 Analytical Goal? Start->Q1 A1 Routine QC: Related Substances Q1->A1 Quantify A2 Identify Unknown Volatile Impurity Q1->A2 Identify A3 Determine Absolute Purity (Primary Standard) Q1->A3 Certify A4 Quantify Water & Residual Solvents Q1->A4 Volatiles M1 Use Validated RP-HPLC Method A1->M1 M2 Use GC-MS with Derivatization A2->M2 M3 Use qNMR with Internal Standard A3->M3 M4 Use TGA & Karl Fischer / Headspace GC A4->M4

Caption: Decision framework for selecting the appropriate purity analysis technique.

This multi-faceted approach aligns with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). Specifically, ICH Q3A (R2) provides guidance on the reporting, identification, and qualification of impurities in new drug substances.[4] All analytical methods used for release testing must be properly validated according to ICH Q2(R1) to ensure they are fit for purpose.[16]

Conclusion

The purity analysis of 2,6-Difluoro-4-vinyl-benzoic acid is a rigorous, multi-step process that is fundamental to ensuring the quality and safety of downstream products. A scientifically sound approach leverages the strengths of orthogonal analytical techniques: HPLC for profiling non-volatile organic impurities, GC-MS for identifying volatile impurities and residual solvents, and advanced methods like qNMR and thermal analysis for absolute purity determination and solvent/water content. By implementing this self-validating system, researchers and drug developers can proceed with confidence, knowing their starting material meets the high standards required for their critical applications.

References

  • A Comparative Guide to Isomeric Purity Analysis of Substituted Benzoic Acids. (2025). Benchchem.
  • Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI.
  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Netzsch.
  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments.
  • Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. (2025). Benchchem.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025). Sun Qian.
  • The Science of Purity: Understanding Pharmaceutical Intermediate Specific
  • How can benzoic acid be tested for purity?. (2018). Quora.
  • How can benzoic acid be tested for purity?. ECHEMI.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn.
  • ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency (EMA).
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017).
  • A Comparative Guide to Impurity Profiling of 2-Chloro-4,6-difluorobenzoic Acid. (2025). Benchchem.
  • A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid. (2025). Benchchem.
  • A Comparative Guide to Assessing the Purity of Commercial 2,6-Dichloro-3-fluorobenzoic Acid. (2025). Benchchem.
  • Methyl 4-vinylbenzoate. (2011). The Royal Society of Chemistry.
  • Technical Support Center: Characterization of Impurities in 3,6-dichloro-2,4-difluoroaniline. (2025). Benchchem.
  • Octad of standards for qNMR purity measurements. (2023). BIPM.

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Polymerization and Post-Polymerization Modification of 2,6-Difluoro-4-vinylbenzoic Acid

Target Audience: Researchers, materials scientists, and drug development professionals specializing in macromolecular engineering and targeted delivery systems. Introduction & Mechanistic Rationale Fluorinated benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in macromolecular engineering and targeted delivery systems.

Introduction & Mechanistic Rationale

Fluorinated benzoic acids have emerged as indispensable building blocks in modern medicinal chemistry and advanced materials science[1]. The strategic incorporation of fluorine atoms onto the benzoic acid scaffold profoundly alters the molecule's physicochemical properties, offering researchers a powerful tool to fine-tune acidity, lipophilicity, and metabolic stability[1].

2,6-Difluoro-4-vinylbenzoic acid (DFVBA) is a highly specialized styrenic monomer. The presence of two highly electronegative fluorine atoms ortho to the carboxylic acid group exerts a strong inductive electron-withdrawing effect. This structural feature has two critical consequences:

  • Enhanced Acidity: It significantly lowers the pKa of the carboxylic acid (predicted pKa ~2.8–3.3) compared to standard 4-vinylbenzoic acid, making the resulting polymer highly responsive to pH changes in physiological environments[1].

  • Altered Vinyl Reactivity: It reduces the electron density of the para-vinyl group. Consequently, DFVBA exhibits reactivity patterns similar to pentafluorostyrene, making it highly prone to alternating copolymerization with electron-rich monomers[2].

For the controlled synthesis of DFVBA-based polymers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the optimal technique[3]. Unlike living anionic polymerization, which requires rigorous protection of acidic protons, or Atom Transfer Radical Polymerization (ATRP), which can suffer from transition-metal catalyst poisoning by carboxylic acids, RAFT is inherently tolerant to unprotected functional groups[4]. RAFT relies on a degenerative chain transfer mechanism that maintains a low concentration of active propagating radicals, thereby minimizing bimolecular termination events and yielding polymers with predictable molecular weights and narrow dispersities (Đ < 1.2)[2][3].

Physicochemical Properties

Understanding the baseline properties of the monomer is critical for designing downstream purification and polymerization workflows.

Table 1: Physicochemical Properties of DFVBA

PropertyValue
Chemical Name 2,6-Difluoro-4-vinylbenzoic acid
CAS Number 913573-04-3
Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
Predicted pKa ~2.8 - 3.3 (Highly acidic due to ortho-fluorines)
Polymerization Compatibility RAFT, Free Radical, NMP

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand the why behind the protocol parameters to ensure a self-validating and reproducible system:

  • Chain Transfer Agent (CTA) Selection: For electron-deficient styrenic monomers like DFVBA, dithiobenzoates such as 2-Cyanoprop-2-yl dithiobenzoate (CPDB) are highly effective[5]. The Z-group (phenyl) provides ideal stabilization of the intermediate radical during the pre-equilibrium phase, while the R-group (cyanopropyl) is an excellent leaving group that rapidly re-initiates polymerization, preventing retardation[2].

  • Initiator Ratio: The ratio of CTA to the initiator (e.g., AIBN) must be strictly maintained between 5:1 and 10:1. While a higher concentration of initiator accelerates the polymerization rate, it irreversibly generates a higher fraction of "dead" polymer chains via radical coupling, broadening the molecular weight distribution[6].

  • Deoxygenation: Oxygen is a potent radical scavenger. Failing to properly deoxygenate the system will result in an unpredictable induction period and the formation of dead chains. The freeze-pump-thaw method is mandatory for achieving Đ < 1.2.

  • Solvent Selection: 1,4-Dioxane or N,N-Dimethylformamide (DMF) are selected because they fully solubilize both the highly polar, hydrogen-bonding fluorinated monomer and the growing polymer chain, preventing premature precipitation and ensuring homogeneous kinetics[4].

Workflow Visualization

RAFT_Workflow N1 1. Reagent Preparation DFVBA, CPDB (CTA), AIBN, Dioxane N2 2. Deoxygenation 3x Freeze-Pump-Thaw Cycles N1->N2 N3 3. RAFT Polymerization Heat at 70°C for 12-24 h N2->N3 N4 4. Termination & Recovery Quench in Liquid N2, Precipitate N3->N4 N5 5. Characterization & PPM SEC/GPC, 19F NMR, Amidation N4->N5

Figure 1: Standard workflow for the RAFT polymerization and processing of DFVBA.

Step-by-Step Protocols

Protocol A: Direct RAFT Homopolymerization of DFVBA

Self-Validating Metric: The theoretical molecular weight (


) can be calculated directly from monomer conversion (

), validating the "living" nature of the system.

Materials:

  • DFVBA (Monomer, purified via recrystallization)

  • 2-Cyanoprop-2-yl dithiobenzoate (CPDB, CTA)

  • Azobisisobutyronitrile (AIBN, Initiator, recrystallized from methanol)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Solution Preparation: In a 10 mL Schlenk flask, dissolve 1.84 g (10 mmol) of DFVBA, 22.1 mg (0.1 mmol) of CPDB, and 3.3 mg (0.02 mmol) of AIBN in 3.0 mL of anhydrous 1,4-dioxane. This establishes a target [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2.

  • Deoxygenation: Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line. Backfill with ultra-pure Argon after the final thaw cycle.

  • Polymerization: Immerse the flask in a pre-heated thermostatic oil bath at 70 °C. Stir magnetically at 400 rpm. Allow the reaction to proceed for 16 hours.

  • Termination: Stop the polymerization by rapidly cooling the flask in liquid nitrogen, followed by exposure to atmospheric oxygen to quench the active propagating radicals.

  • Purification: Dilute the viscous solution with a minimal amount of THF (1-2 mL) and precipitate dropwise into a 10-fold excess of cold hexanes/diethyl ether (1:1 v/v). Recover the pinkish polymer (color derived from the dithiobenzoate end-group) via centrifugation.

  • Drying: Dry the isolated poly(DFVBA) in a vacuum oven at 40 °C for 24 hours.

Protocol B: Post-Polymerization Modification (PPM) via Active Esterification

Direct amidation of poly(DFVBA) can be sluggish due to steric hindrance and the deactivated nature of the fluorinated ring. Converting the carboxylic acids to pentafluorophenyl (PFP) active esters enables rapid, quantitative functionalization with primary amines, a critical step for attaching targeting ligands in drug delivery[7][8].

Procedure:

  • Activation: Dissolve 500 mg of poly(DFVBA) in 5 mL of anhydrous DMF. Add 1.5 equivalents (relative to carboxylic acid repeat units) of pentafluorophenol and 1.5 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir the mixture at room temperature for 12 hours. Filter out the precipitated byproduct (dicyclohexylurea).

  • Isolation: Precipitate the resulting poly(PFP-DFVBA) active ester into cold methanol and dry under vacuum.

  • Amidation: The highly reactive active ester polymer can now be reacted with any functional primary amine (e.g., PEG-amine) in DMF at 0 °C to room temperature. This reaction typically reaches quantitative conversion within 5 to 15 minutes, which can be monitored via

    
    F NMR[7][8].
    

Quantitative Data Summary

The table below outlines the expected kinetic progression of the RAFT polymerization described in Protocol A.

Table 2: Typical RAFT Polymerization Kinetics and Outcomes for DFVBA (Target DP = 100)

Time (h)Monomer Conversion (%)Theoretical

( g/mol )
Experimental

( g/mol )*
Dispersity (Đ)
4254,8005,1001.12
8489,0009,4001.14
167814,50015,1001.16
249217,10017,8001.19

*Determined via Size Exclusion Chromatography (SEC) in DMF relative to narrow polystyrene standards.

References

  • RAFT polymerization of fluorinated styrenic monomers Source: fluorine1.ru 2

  • Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid Source: researchgate.net 7

  • RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation Source: rsc.org5

  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide Source: benchchem.com 1

  • Nanoengineering with RAFT polymers: from nanocomposite design to applications Source: rsc.org3

  • RAFT Synthesis and Stimulus-Induced Self-Assembly in Water of Copolymers Based on the Biocompatible Monomer 2-(Methacryloyloxy)ethyl Phosphorylcholine Source: acs.org4

  • RAFT Polymerization of Activated 4-Vinylbenzoates Source: researchgate.net 8

Sources

Application

Application Note: 2,6-Difluoro-4-vinylbenzoic Acid (DFVBA) in Precision Polymer Chemistry

Executive Summary 2,6-Difluoro-4-vinylbenzoic acid (DFVBA) (CAS: 913573-04-3) is a highly specialized, bifunctional fluorinated styrenic monomer. While standard 4-vinylbenzoic acid is a common building block in polymer c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoro-4-vinylbenzoic acid (DFVBA) (CAS: 913573-04-3) is a highly specialized, bifunctional fluorinated styrenic monomer. While standard 4-vinylbenzoic acid is a common building block in polymer chemistry, the strategic introduction of two fluorine atoms at the 2- and 6-positions fundamentally alters the physicochemical landscape of the resulting polymers. This application note provides researchers and drug development professionals with authoritative workflows for utilizing DFVBA in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Post-Polymerization Modification (PPM).

Physicochemical Rationale & Causality (The "Why")

To leverage DFVBA effectively, scientists must understand the causality behind its unique behavior compared to non-fluorinated analogs:

  • The Ortho-Fluorine Effect on Acidity: Unsubstituted benzoic acid has a pKa of ~4.20. The introduction of two highly electronegative fluorine atoms at the ortho positions exerts a powerful inductive electron-withdrawing effect, drastically depressing the monomeric pKa to approximately 2.13–2.34 [1, 2]. In a polymeric backbone, the apparent pKa remains unusually low (~3.0–3.5).

  • Polymerization Kinetics: The electron-withdrawing difluorophenyl ring makes the vinyl group highly susceptible to radical addition. In RAFT polymerization, this necessitates the use of highly active Chain Transfer Agents (CTAs), such as dithiobenzoates, to maintain a delicate balance between propagation and chain transfer [3].

  • Phase Segregation & Fluorophilicity: The difluoro-substitution imparts significant lipophilicity. This creates a unique paradigm: a polymer that is highly hydrophobic when protonated, yet fully ionized and hydrophilic at physiological pH.

Application 1: Enteric Nanocarriers for Oral Drug Delivery

The Causality of the Design: Traditional pH-responsive polymers (e.g., poly(acrylic acid) or standard poly(vinylbenzoic acid)) possess pKa values around 4.5–5.5. In oral drug delivery, these polymers often begin ionizing and swelling prematurely in the upper gastrointestinal tract.

Because the pKa of Poly(DFVBA) is depressed to ~3.0, block copolymers utilizing this monomer remain fully protonated, highly fluorinated, and intensely hydrophobic in the harsh gastric environment (pH 1.2–2.0). This forms a tightly collapsed, impermeable micellar core that protects sensitive peptide or small-molecule payloads. Upon reaching the duodenum (pH > 6.0), the carboxylic acids rapidly ionize to carboxylates, triggering micellar dissociation and payload release.

G Form Drug-Loaded Poly(DFVBA) Micelle (Administered Orally) Stomach Stomach (pH 1.5) Protonated (COOH) & Hydrophobic Payload Protected Form->Stomach Intestine Intestine (pH 6.5+) Ionized (COO-) & Hydrophilic Micelle Dissociation Stomach->Intestine Release Targeted Drug Release High Bioavailability Intestine->Release

Fig 1: pH-responsive oral drug delivery pathway utilizing Poly(DFVBA) phase transitions.

Protocol A: RAFT Synthesis of PEG-b-Poly(DFVBA) Block Copolymers

This protocol is designed as a self-validating system, utilizing in-process NMR tracking to ensure chain-end fidelity.

Materials: DFVBA monomer, PEG-4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-MacroCTA), Azobisisobutyronitrile (AIBN), Anhydrous DMF.

  • Preparation: In a 25 mL Schlenk flask, dissolve DFVBA (1.0 g, 5.43 mmol), PEG-MacroCTA (0.1 mmol), and AIBN (0.02 mmol) in 4.0 mL of anhydrous DMF. (Note: The [M]:[CTA]:[I] ratio of 54:1:0.2 ensures controlled living kinetics).

  • Deoxygenation: Seal the flask and perform three rigorous freeze-pump-thaw cycles. Oxygen acts as a radical scavenger and will terminate the reaction prematurely. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C.

  • In-Process Validation: At 2, 4, and 8 hours, withdraw 50 µL aliquots via a purged gas-tight syringe. Analyze via

    
    H NMR (CDCl
    
    
    
    ) by comparing the integration of the disappearing vinyl protons (
    
    
    5.4–6.8 ppm) against the static PEG backbone (
    
    
    3.6 ppm) to precisely calculate monomer conversion.
  • Termination: Upon reaching ~75% conversion (critical to preserve the dithiobenzoate chain ends for future block extensions), quench the reaction by exposing it to air and rapidly cooling in an ice bath.

  • Purification & QC: Precipitate the polymer dropwise into cold diethyl ether. Dry under vacuum for 24 hours. Validate the molecular weight distribution via Size Exclusion Chromatography (SEC) to ensure a narrow dispersity (Đ < 1.2).

Application 2: Post-Polymerization Modification (PPM)

The Causality of the Design: The highly acidic nature of the 2,6-difluorobenzoic acid moiety makes it an exceptional candidate for esterification or amidation. It acts as a superior activated scaffold when reacted with coupling agents (EDC/NHS), allowing for the highly efficient grafting of targeting ligands (e.g., RGD peptides) [4]. Furthermore, the intrinsic fluorines provide a distinct


F NMR signal, allowing researchers to quantify the degree of functionalization without relying on error-prone UV-Vis calibrations.

G Poly Poly(DFVBA) Precursor Act EDC / NHS Activation Poly->Act DMSO, 2h Amine Primary Amine (Payload/Ligand) Act->Amine NHS-Ester Conj Amide-Conjugated Polymer Amine->Conj 24h, RT

Fig 2: Workflow for the post-polymerization modification of Poly(DFVBA) via NHS-ester activation.

Protocol B: Self-Validating Amidation of Poly(DFVBA)
  • Activation: Dissolve 100 mg of Poly(DFVBA) in 2 mL of anhydrous DMSO. Add 1.5 equivalents (relative to the calculated COOH molarity) of EDC·HCl and 1.5 equivalents of NHS. Stir for 2 hours at room temperature.

  • Intermediate Validation: Withdraw a 10 µL aliquot and analyze via FTIR. The successful formation of the activated NHS-ester is confirmed by the appearance of a distinct carbonyl stretch at ~1740 cm

    
    .
    
  • Conjugation: Add 1.2 equivalents of the desired primary amine (e.g., amine-functionalized fluorophore or targeting peptide). Stir continuously for 24 hours at room temperature.

  • Purification: Transfer the solution to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted small molecules and urea byproducts. Lyophilize to obtain the dry powder.

  • Final QC (Quantification): Dissolve the product in DMSO-

    
     and acquire a 
    
    
    
    F NMR spectrum. The shift in the fluorine environment adjacent to an amide linkage versus a free carboxylic acid allows for the precise calculation of the grafting density.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Styrenic Acid Monomers

Property4-Vinylbenzoic Acid (VBA)2,6-Difluoro-4-vinylbenzoic Acid (DFVBA)Impact on Polymer Design
Predicted Monomeric pKa ~4.20~2.13 - 2.34[1, 2]Shifts pH-responsive transition to highly acidic environments.
Polymeric pKa (Est.) ~5.0 - 5.5~3.0 - 3.5Prevents premature swelling in the upper GI tract.
Hydrophobicity (LogP) ModerateHigh (Fluorophilic)Drives tighter micellar core packing and self-assembly.

F NMR Handle
AbsentPresent (~ -110 to -115 ppm)Enables direct, non-destructive quantification of PPM.

Table 2: Typical RAFT Polymerization Kinetics for DFVBA (at 70°C in DMF)

Time (Hours)Monomer Conversion (%)

(Theoretical, kDa)

(SEC, kDa)
Dispersity (Đ)
22812.513.11.12
45217.017.81.14
87621.522.11.16
128924.025.51.25 (Broadening due to termination)

References

  • Macromolecular Antiviral Agents against Zika, Ebola, SARS, and Other Pathogenic Viruses . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid . European Polymer Journal (via ResearchGate). DOI: 10.1016/j.eurpolymj.2007.04.038. Available at:[Link]

Method

Strategic Derivatization of 2,6-Difluoro-4-vinyl-benzoic Acid in Drug Discovery

Executive Summary & Rationale The architectural complexity of modern small-molecule therapeutics demands highly versatile, multi-functional building blocks. 2,6-Difluoro-4-vinyl-benzoic acid (CAS: 913573-04-3) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The architectural complexity of modern small-molecule therapeutics demands highly versatile, multi-functional building blocks. 2,6-Difluoro-4-vinyl-benzoic acid (CAS: 913573-04-3) represents a privileged scaffold in medicinal chemistry, offering three distinct vectors for functionalization: a carboxylic acid, a terminal vinyl group, and a highly stable difluoro-aromatic core.

The strategic integration of fluorine atoms at the 2,6-positions profoundly alters the molecule's physicochemical properties. It significantly lowers the pKa of the benzoic acid, increases lipophilicity, and provides a steric shield against rapid metabolic degradation[1]. Consequently, derivatives of this compound have been successfully deployed as advanced intermediates in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors for immuno-oncology[2], as well as potent store-operated calcium channel (SOC) inhibitors[3]. This application note provides a comprehensive, self-validating guide to the orthogonal derivatization of this critical building block.

Physicochemical Profiling & Reactivity Causality

Before initiating derivatization, it is critical to understand how the structural features of 2,6-difluoro-4-vinyl-benzoic acid dictate its reactivity.

  • Steric Hindrance: The di-ortho-fluoro substitution creates a sterically demanding environment around the carbonyl carbon. Standard amide coupling reagents (e.g., EDC/HOBt) often fail or require extended reaction times. Highly reactive uronium salts (like HATU) are required to force the formation of the active ester.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid (pKa ≈ 3.0, compared to 4.2 for unsubstituted benzoic acid)[1]. This makes the resulting carboxylate a better leaving group in certain contexts but highly stable once converted to an amide.

  • Vinyl Activation: The para-vinyl group is slightly electron-deficient due to the inductive pull of the fluorinated ring, making it an excellent candidate for Heck cross-coupling and olefin metathesis.

Table 1: Quantitative Physicochemical Data
PropertyValueImplication for Drug Design
Molecular Weight 184.14 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Estimated pKa ~3.0 - 3.2Enhanced acidity improves solubility in basic media; requires strong activation for amidation.
LogP (Estimated) 2.5 - 2.8Optimal lipophilicity for membrane permeability; fluorine substitution prevents oxidative metabolism.
Storage Temp 2-8°CPrevents spontaneous polymerization of the vinyl group over long-term storage.

Orthogonal Derivatization Workflows

The true value of 2,6-difluoro-4-vinyl-benzoic acid lies in its capacity for orthogonal functionalization. The workflow below illustrates how researchers can selectively target either the carboxylic acid or the vinyl group to generate diverse libraries of advanced drug candidates.

G A 2,6-Difluoro-4-vinyl-benzoic acid B Amide Coupling (HATU, DIPEA) A->B Pathway A C Heck Cross-Coupling (Pd-catalyzed) A->C Pathway B D Difluorobenzamide Intermediates B->D E Styryl-Benzoic Acid Intermediates C->E F Advanced Lead Compounds (e.g., IDO1 Inhibitors) D->F E->F

Orthogonal derivatization pathways for 2,6-difluoro-4-vinyl-benzoic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic causality to ensure researchers can troubleshoot and adapt the methodology to their specific amine or aryl halide partners.

Protocol A: Sterically Hindered Amide Coupling (Pathway A)

Objective: Synthesize 2,6-difluoro-4-vinylbenzamide derivatives (precursors to SOC or IDO1 inhibitors)[2][3]. Causality: To overcome the steric shielding of the 2,6-difluoro groups, HATU is utilized. HATU forms a highly reactive 7-azabenzotriazole active ester. Pre-activation of the acid prior to amine addition is mandatory to prevent the amine from competitively reacting with HATU to form unreactive guanidinium byproducts.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2,6-difluoro-4-vinyl-benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.5 equiv, 1.5 mmol).

  • Active Ester Formation: Stir the reaction mixture at room temperature for exactly 15 minutes. Self-Validation: A color change to pale yellow indicates the formation of the active OAt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. The mass of the active ester should disappear, replaced by the product mass.

  • Workup: Quench the reaction by adding 20 mL of cold water. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification Wash: Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to afford the pure benzamide.

Protocol B: Palladium-Catalyzed Heck Cross-Coupling (Pathway B)

Objective: Extend the vinyl scaffold to create styryl-benzoic acid derivatives. Causality: The vinyl group is functionalized using a Heck reaction. Tri-o-tolylphosphine (P(o-tol)₃) is selected as the ligand because its steric bulk accelerates the reductive elimination step of the catalytic cycle, preventing palladium black precipitation. Triethylamine (Et₃N) acts as both the base to regenerate the Pd(0) catalyst and as a stabilizing ligand.

Step-by-Step Methodology:

  • Degassing: In a heavy-walled pressure vial, dissolve 2,6-difluoro-4-vinyl-benzoic acid (1.0 equiv, 1.0 mmol) and the target Aryl Halide (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL). Sparge the solution with N₂ gas for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(OAc)₂ (0.05 equiv, 0.05 mmol), P(o-tol)₃ (0.10 equiv, 0.10 mmol), and Et₃N (3.0 equiv, 3.0 mmol). Seal the vial with a Teflon cap.

  • Heating: Heat the reaction mixture in an oil bath at 90°C for 16 hours.

  • Workup & Acidification: Cool the mixture to room temperature and filter through a short pad of Celite to remove palladium particulates. Critical Step: Because the product is a carboxylic acid, it will exist as a water-soluble triethylammonium salt in the basic mixture. Acidify the filtrate with 1N HCl to pH ~2 to protonate the acid before extracting with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the organic layer with water (5 x 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC.

Table 2: Optimization of Heck Cross-Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄K₂CO₃Toluene10035%Poor solubility of the benzoic acid salt; slow reaction.
Pd(OAc)₂ / PPh₃Et₃NDMF9055%Moderate yield; significant Pd black formation observed.
Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF 90 88% Optimal; bulky ligand promotes rapid reductive elimination.

Biological Application Context: IDO1 Inhibition

To understand the translational value of these protocols, one must look at the downstream biological targets. Derivatives synthesized from 2,6-difluoro-4-vinyl-benzoic acid have shown high efficacy as competitive inhibitors of Indoleamine 2,3-dioxygenase (IDO1)[2]. IDO1 is an enzyme hijacked by tumors to deplete L-tryptophan and produce kynurenine, leading to T-cell anergy and immune evasion.

G Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Kyn Kynurenine IDO1->Kyn Catalysis ImmuneSupp Immune Suppression Kyn->ImmuneSupp Induces Inhibitor Difluorobenzamide Lead Inhibitor->IDO1 Blockade ImmuneAct T-Cell Activation Inhibitor->ImmuneAct Restores Immunity

Mechanism of IDO1 inhibition by 2,6-difluorobenzamide derivatives restoring T-cell immunity.

By successfully executing the derivatization protocols outlined above, medicinal chemists can rapidly generate libraries of compounds capable of blocking this pathway, thereby restoring the immune system's ability to identify and clear malignant cells.

References

  • Source: European Patent Office (EPO)
  • 2,6-Difluoro-4-vinylbenzoic acid | 913573-04-3 Source: Sigma-Aldrich URL
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide Source: BenchChem URL
  • 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC)

Sources

Application

Application Note: Biological Activity and Evaluation Protocols for 2,6-Difluoro-4-vinyl-benzoic Acid Derivatives in IDO1 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Introduction & Mechanistic Rationale In the landscape of immuno-oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Introduction & Mechanistic Rationale

In the landscape of immuno-oncology, the kynurenine pathway has emerged as a critical mechanism of tumor immune evasion. 2,6-Difluoro-4-vinyl-benzoic acid is a highly specialized pharmacophore and synthetic building block utilized in the development of next-generation small-molecule inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) [1][2].

IDO1 is a heme-containing oxidoreductase that catalyzes the rate-limiting degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently hydrolyzed to kynurenine (Kyn)[3][4]. The accumulation of Kyn in the tumor microenvironment drives the differentiation of immunosuppressive regulatory T cells (Tregs) while simultaneously inducing apoptosis and anergy in cytotoxic CD8+ T cells[5][6].

The Role of the 2,6-Difluoro-4-vinyl-benzoic Acid Scaffold

Derivatives synthesized from this building block (such as advanced 3-hydroxyimidazolidin-4-one analogs) exhibit profound biological activity due to precise structural advantages[1][2]:

  • 2,6-Difluoro Substitution: The dual fluorine atoms provide critical metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms optimizes the electrostatic interactions within the hydrophobic binding pockets (Pocket A/B) of the IDO1 active site[3][7].

  • 4-Vinyl Moiety: The vinyl group serves as a versatile functional handle. In mature derivatives, it facilitates critical hydrophobic or

    
     interactions with active site residues (e.g., Arg231) and can be utilized for targeted covalent engagement or further synthetic functionalization[8].
    

G Tryptophan L-Tryptophan (Essential Amino Acid) IDO1 IDO1 Enzyme (Tumor/APC expressed) Tryptophan->IDO1 Substrate Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Degradation Treg Regulatory T Cells (Activation) Kynurenine->Treg AhR Activation CD8 CD8+ Effector T Cells (Anergy/Apoptosis) Kynurenine->CD8 Trp Depletion Inhibitor 2,6-Difluoro-4-vinyl-benzoic acid derivatives Inhibitor->IDO1 Competitive Inhibition

Mechanism of IDO1-mediated immune escape and targeted inhibition by synthetic derivatives.

Biological Activity Profile

When 2,6-difluoro-4-vinyl-benzoic acid is integrated into mature IDO1 inhibitor scaffolds, the resulting biological activity is typically evaluated across both enzymatic and cellular platforms. Below is a representative data summary of these advanced derivatives compared to legacy inhibitors.

Compound Class / DerivativePrimary TargetEnzymatic ICngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

(nM)
Cellular IC

(nM)
Key Pharmacological Feature
1-Methyltryptophan (1-MT) IDO1 (Weak)> 300,000> 500,000Legacy competitive inhibitor; low potency[8].
Epacadostat (Reference) IDO1~ 15 - 72~ 10 - 20High potency; susceptible to specific resistance[3].
2,6-Difluoro-4-vinyl derivatives IDO110 - 8540 - 150Enhanced metabolic stability; high selectivity over TDO/CYP[2][7].

Validated Experimental Protocols

As a Senior Application Scientist, I must emphasize that IDO1 assays are notoriously prone to false positives (e.g., redox-cycling PAINS)[3][8]. The following protocols are engineered as self-validating systems , ensuring rigorous causality behind every reagent choice.

Protocol 1: Human Recombinant IDO1 Enzymatic Assay

Causality & Design: IDO1 is highly susceptible to autoxidation and is catalytically active only in its ferrous (Fe


) state[3]. Standard in vitro assays require a robust chemical reducing system: Ascorbic acid acts as the primary reductant, while methylene blue serves as an electron carrier to continuously reduce the heme iron[3][8]. Catalase is strictly mandatory to scavenge H

O

generated during the reaction, preventing irreversible oxidative destruction of the enzyme[3][4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5). Do not add supplemental salts, as high ionic strength can disrupt IDO1 binding.

  • Reaction Mixture Assembly: To each well of a 96-well plate, add the assay buffer containing 20 mM neutralized ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase[8][9].

  • Enzyme & Compound Pre-incubation: Add human recombinant IDO1 (approx. 6.25 μg/mL) and the 2,6-difluoro-4-vinyl-benzoic acid derivative (serial dilutions in DMSO, final DMSO < 1%). Pre-incubate at 37°C for 40–60 minutes to allow for steady-state binding[8][10].

  • Substrate Initiation: Initiate the reaction by adding 50 μM L-tryptophan. Incubate at 37°C for 60 minutes[8][9].

  • Termination & Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Critical Step: Incubate the plate at 50–60°C for 30 minutes. This heat/acid step is chemically required to hydrolyze the intermediate N-formylkynurenine into stable kynurenine[4][9].

  • Colorimetric Detection: Centrifuge the plate to remove precipitated proteins. Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB / Ehrlich's reagent) in acetic acid. Read absorbance at 480 nm to quantify the yellow Schiff base product[4][5].

  • Self-Validation (QC): Include Epacadostat as a positive control. Calculate the Z'-factor; an assay is only valid if Z' > 0.6.

Protocol 2: HeLa Cell-Based Kynurenine Assay

Causality & Design: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers. HeLa cells are the gold standard for this assay because they possess near-zero basal IDO1 expression but are highly responsive to Interferon-gamma (IFN-γ) induction[4][11]. This mimics the inflammatory tumor microenvironment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at a density of 5 × 10

    
     cells/well in a 96-well plate using standard DMEM. Incubate overnight at 37°C with 5% CO
    
    
    
    [4][9].
  • Induction & Treatment: Replace media with fresh media containing 20 ng/mL human IFN-γ (to induce IDO1 expression) and 15 μg/mL L-tryptophan (to ensure substrate is not rate-limiting). Immediately add the test compounds[4].

  • Incubation: Incubate the cells for 24 hours at 37°C[4].

  • Protein Precipitation: Transfer 140 μL of the conditioned supernatant to a new plate. Add 10 μL of 6.1 N TCA and incubate at 60°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine[4].

  • Detection: Centrifuge at 4000 rpm for 20 minutes to pellet debris. Mix 100 μL of the cleared supernatant with 100 μL of 2% p-DMAB in acetic acid. Read absorbance at 480 nm[4].

Workflow Step1 Step 1: Cell Seeding HeLa cells (5x10^4/well) in 96-well plate Incubate overnight at 37°C Step2 Step 2: Induction & Treatment Add IFN-γ (20 ng/mL) + L-Trp (15 μg/mL) Add Compound (Serial Dilution) Step1->Step2 Step3 Step 3: Incubation Incubate for 24 hours (5% CO2, 37°C) Step2->Step3 Step4 Step 4: Hydrolysis Transfer supernatant Add TCA & heat to 60°C for 30 min Step3->Step4 Step5 Step 5: Detection Add Ehrlich's Reagent (p-DMAB) Read Absorbance at 480 nm Step4->Step5

Step-by-step workflow for the HeLa Cell-Based Kynurenine Assay.

References

  • Patent No - Googleapis.com Source: googleapis.com URL:[Link]

  • INHIBITORS OF INDOLEAMINE 2,3-DIOXYGENASE - EP 3426638 B1 Source: epo.org URL:[Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: acs.org URL:[Link]

  • A privileged dual action Alzheimer's disease therapeutic platform targeting immunopathic and proteopathic mechanisms Source: cdnsciencepub.com URL:[Link]

  • Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation Source: tandfonline.com URL:[Link]

Sources

Method

Application Note: 2,6-Difluoro-4-vinyl-benzoic acid in Organic Electronic Materials

Executive Summary The development of next-generation organic electronics—ranging from Organic Field-Effect Transistors (OFETs) to advanced energy storage systems—relies heavily on the precise molecular engineering of int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation organic electronics—ranging from Organic Field-Effect Transistors (OFETs) to advanced energy storage systems—relies heavily on the precise molecular engineering of interfaces and dielectric layers. 2,6-Difluoro-4-vinyl-benzoic acid (CAS: 913573-04-3) represents a highly specialized, dual-functional monomer that bridges the gap between surface chemistry and polymer science.

By strategically incorporating two highly electronegative fluorine atoms ortho to a carboxylic acid group, and a polymerizable vinyl group at the para position, this molecule offers unprecedented control over surface energy, work function, and dielectric properties. This technical guide explores the causality behind its physicochemical behavior and provides validated protocols for its application as both a Self-Assembled Monolayer (SAM) precursor and a monomer for advanced polymeric dielectrics.

Physicochemical Properties & Mechanistic Causality

The strategic incorporation of fluorine atoms onto a benzoic acid scaffold profoundly alters its electronic and physical properties[1]. In organic electronics, fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating electron injection and enhancing the material's resistance to oxidative degradation[2].

For 2,6-difluoro-4-vinyl-benzoic acid, the specific positioning of the functional groups dictates its utility:

  • Ortho-Fluorination (2,6-positions): The strong electron-withdrawing inductive effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid group (lowering the

    
    ). This ensures rapid, complete deprotonation and robust bidentate chemisorption onto basic metal oxide dielectrics (e.g., 
    
    
    
    ,
    
    
    ). Furthermore, it introduces a strong molecular dipole that can tune the work function of the underlying substrate[3].
  • Para-Vinyl Group (4-position): The vinyl moiety allows the molecule to be polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) or free radical polymerization without steric hindrance from the ortho-fluorines[4]. When used as a SAM, the terminal vinyl group provides a cross-linkable surface that can covalently bond with deposited organic semiconductors or encapsulants.

Quantitative Data Summary
PropertyValueCausality in Electronic Applications
Chemical Name 2,6-Difluoro-4-vinyl-benzoic acidN/A
CAS Number 913573-04-3N/A
Molecular Weight 184.14 g/mol Low molecular weight enables dense, highly ordered packing during SAM formation.
Predicted

~2.0 - 2.5Significantly lower than standard benzoic acid (

4.2)[1]; ensures aggressive anchoring to metal oxides.
Dipole Moment High (Fluorine-directed)Modifies the surface potential of dielectrics, effectively lowering the charge injection barrier at the interface.
Polymerizability HighEnables the synthesis of poly(2,6-difluoro-4-vinyl-benzoic acid) as a high-performance, water-free processable binder or dielectric[5].

Application Workflows & Validated Protocols

Surface Modification: Self-Assembled Monolayers (SAMs) for OFETs

In OFETs, charge trapping at the dielectric/semiconductor interface severely degrades carrier mobility. Modifying the metal oxide gate dielectric with a 2,6-difluoro-4-vinyl-benzoic acid SAM passivates surface hydroxyl groups and aligns the energy levels via its built-in dipole.

G Substrate Metal Oxide Gate (e.g., Al2O3, HfO2) Anchoring Carboxylate Anchoring (Bidentate Binding) Substrate->Anchoring Deprotonation Dipole Strong Built-in Dipole (2,6-Difluoro Substitution) Anchoring->Dipole Inductive Effect Vinyl Vinyl Surface (Crosslinkable Interface) Dipole->Vinyl Orientation OSC Organic Semiconductor (Enhanced Charge Injection) Vinyl->OSC Pi-Pi Stacking

Mechanism of interfacial energy tuning using 2,6-Difluoro-4-vinyl-benzoic acid SAMs.

Protocol A: Preparation of 2,6-DFVBA SAMs on

Dielectrics

Self-Validation Note: The success of this protocol is visually confirmed by a significant increase in the water contact angle (from <10° on bare


 to >80° post-SAM deposition), indicating successful hydrophobic functionalization.
  • Substrate Cleaning: Sonicate the

    
    -coated substrates sequentially in Deionized (DI) water, acetone, and isopropanol for 10 minutes each. Dry with a stream of high-purity 
    
    
    
    gas.
  • Surface Activation: Treat the substrates with UV-Ozone for 15 minutes to maximize the density of reactive surface hydroxyl (-OH) groups.

  • Solution Preparation: Dissolve 2,6-difluoro-4-vinyl-benzoic acid in anhydrous ethanol to create a 3.0 mM solution. Caution: Use anhydrous solvents to prevent competitive binding of water molecules.

  • Monolayer Assembly: Submerge the activated substrates into the SAM solution. Incubate in a dark, inert environment (e.g., nitrogen-filled glovebox) at room temperature for 18–24 hours to ensure dense packing.

  • Rinsing and Annealing: Remove the substrates and rinse vigorously with neat anhydrous ethanol to remove physisorbed multilayers. Spin-dry at 2000 rpm for 30 seconds, followed by thermal annealing at 80°C for 10 minutes to drive off residual solvent and lock the bidentate carboxylate bonds.

Synthesis of Fluorinated Polymeric Dielectrics

Poly(4-vinylbenzoic acid) derivatives have recently been re-engineered as high-performance polymer binders and dielectrics because they allow for water-free slurry processing and exhibit excellent electrochemical stability[5]. Polymerizing the 2,6-difluoro derivative yields a polymer with a lower dielectric loss and higher oxidative stability.

G Mix 1. Monomer + RAFT + AIBN Degas 2. Freeze-Pump-Thaw (x3 Cycles) Mix->Degas Polymerize 3. Thermal Polymerization (70°C) Degas->Polymerize Precipitate 4. Precipitation (Cold Hexane) Polymerize->Precipitate

RAFT polymerization workflow for synthesizing poly(2,6-difluoro-4-vinyl-benzoic acid).

Protocol B: RAFT Polymerization of 2,6-DFVBA

Self-Validation Note: Successful polymerization is confirmed by Gel Permeation Chromatography (GPC) showing a narrow polydispersity index (PDI < 1.3), characteristic of controlled living radical polymerization[4].

  • Reagent Preparation: Pass the 2,6-difluoro-4-vinyl-benzoic acid monomer through a basic alumina column to remove any radical inhibitors. Recrystallize the initiator, Azobisisobutyronitrile (AIBN), from methanol.

  • Reaction Mixture: In a Schlenk flask, dissolve the purified monomer (1.0 M), a RAFT agent such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (ratio Monomer:RAFT = 100:1), and AIBN (ratio RAFT:AIBN = 5:1) in anhydrous N,N-Dimethylformamide (DMF).

  • Degassing: Seal the Schlenk flask and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen, which quenches radical polymerization.

  • Polymerization: Backfill the flask with argon and immerse it in a pre-heated oil bath at 70°C. Stir magnetically for 12–16 hours. The reaction time dictates the molecular weight (

    
    ).
    
  • Purification: Terminate the polymerization by rapid cooling in an ice bath and exposing the mixture to air. Dilute the solution slightly with DMF and precipitate the polymer dropwise into a 10-fold excess of cold hexane.

  • Recovery: Recover the pinkish polymer precipitate via vacuum filtration. Wash twice with diethyl ether and dry in a vacuum oven at 50°C to a constant weight.

References

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Controlling organic semiconductor band gaps by electron-acceptor fluorination Source: ChemEurope URL:[Link]

  • Poly(4-vinylbenzoic acid): A Re-Engineered Binder for Improved Performance from Water-Free Slurry Processing for Silicon Graphite Composite Electrodes Source: ACS Applied Energy Materials URL:[Link]

  • Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale Source: Journal of Materials Science (via ResearchGate) URL:[Link]

Sources

Application

Functionalization of Polymers with 2,6-Difluoro-4-vinylbenzoic Acid: A Comprehensive Protocol for Advanced Bioconjugation

Executive Summary & Scientific Rationale The development of advanced stimuli-responsive materials and stable bioconjugates relies heavily on the precise engineering of polymer backbones. 2,6-Difluoro-4-vinylbenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of advanced stimuli-responsive materials and stable bioconjugates relies heavily on the precise engineering of polymer backbones. 2,6-Difluoro-4-vinylbenzoic acid (DFVBA) [CAS: 913573-04-3] [1] has emerged as a highly specialized monomer that bridges the gap between controlled radical polymerization and robust post-polymerization modification (PPM).

As a Senior Application Scientist, I select DFVBA over standard acrylic or vinylbenzoic acids due to three distinct structure-property causalities:

  • Polyelectrolyte Strength via Inductive Effects: The two highly electronegative ortho-fluorine atoms withdraw electron density from the carboxylic acid, drastically lowering its pKa from ~4.2 (standard benzoic acid) to approximately 2.3–2.8 [2]. Consequently, Poly(DFVBA) acts as a strong polyelectrolyte that remains fully ionized at physiological pH, making it ideal for formulating sharp pH-responsive nanoparticles for the tumor microenvironment.

  • Exceptional Conjugate Stability via Steric Shielding: When the carboxylic acid is converted into an amide or ester during bioconjugation, the flanking ortho-fluorines provide immense steric hindrance. This structural umbrella shields the carbonyl carbon from nucleophilic attack by water or proteases, yielding bioconjugates with superior hydrolytic and enzymatic stability in vivo.

  • Quantitative Tracking via ¹⁹F NMR: The fluorinated aromatic ring provides a distinct, background-free ¹⁹F NMR signal. Any modification at the para-carboxylic acid alters the electronic environment, shifting the fluorine signal and allowing for precise, non-destructive quantification of the degree of functionalization.

StructureProperty DFVBA Poly(DFVBA) Backbone OrthoF Ortho-Fluorines DFVBA->OrthoF COOH Carboxylic Acid DFVBA->COOH Vinyl Styrenic Backbone DFVBA->Vinyl Prop1 Lowered pKa (~2.8) OrthoF->Prop1 Prop2 Steric Shielding OrthoF->Prop2 Prop3 19F NMR Handle OrthoF->Prop3 COOH->Prop1 Prop4 High Reactivity COOH->Prop4 Prop5 Controlled RAFT Vinyl->Prop5

Figure 1: Logical relationship mapping DFVBA structural features to polymer properties.

Table 1: Comparative Properties of Carboxylic Acid-Containing Polymers
Polymer PropertyPoly(acrylic acid) (PAA)Poly(4-vinylbenzoic acid) (PVBA)Poly(DFVBA)
Approximate pKa ~4.5~4.2~2.8
Amide Conjugate Stability Low (Prone to hydrolysis)MediumHigh (Sterically shielded)
NMR Tracking Handle NoneNone¹⁹F NMR
Backbone Rigidity FlexibleRigid (Aromatic)Rigid (Aromatic)

Experimental Workflow & Methodologies

To harness the full potential of DFVBA, we utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [3]. Styrenic monomers are best controlled using dithiobenzoate Chain Transfer Agents (CTAs). Following polymerization, the pendant carboxylic acids are activated via EDC/NHS chemistry to couple primary amines [4].

Workflow Step1 1. RAFT Polymerization (DFVBA + CPADB + AIBN) Step2 2. Polymer Purification (Precipitation & Drying) Step1->Step2 Step3 3. Carboxylate Activation (EDC / Sulfo-NHS) Step2->Step3 Step4 4. Bioconjugation (Primary Amine Addition) Step3->Step4 Step5 5. Final Isolation (Dialysis & Lyophilization) Step4->Step5

Figure 2: Experimental workflow for DFVBA RAFT polymerization and amine bioconjugation.

Table 2: RAFT Polymerization Formulation (Target DP = 100)
ReagentFunctionEquivalentsAmount
DFVBA Monomer1001.84 g (10.0 mmol)
CPADB RAFT CTA127.9 mg (0.1 mmol)
AIBN Radical Initiator0.11.64 mg (0.01 mmol)
DMF (Anhydrous) SolventN/A10.0 mL

Detailed Protocols (Self-Validating Systems)

Protocol A: RAFT Polymerization of Poly(DFVBA)

Causality Focus: Oxygen is a potent radical scavenger. Strict adherence to the freeze-pump-thaw degassing cycle is mandatory to ensure the reversible addition-fragmentation equilibrium is not disrupted, which would lead to dead polymer chains and broad dispersity.

  • Preparation: In a 25 mL Schlenk flask, dissolve DFVBA (1.84 g), CPADB (27.9 mg), and AIBN (1.64 mg) in 10.0 mL of anhydrous DMF. Add a magnetic stir bar.

  • Degassing: Seal the flask with a rubber septum. Perform three consecutive freeze-pump-thaw cycles:

    • Freeze the solution in liquid nitrogen.

    • Pump the flask under high vacuum for 5 minutes.

    • Thaw the solution in a room-temperature water bath under an argon atmosphere.

  • Polymerization: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70 °C. Stir continuously for 12 hours.

    • Self-Validation Check: The solution should retain the distinct pink/red hue of the CPADB dithiobenzoate group. A loss of color indicates CTA degradation or oxygen contamination.

  • Quenching & Purification: Terminate the polymerization by exposing the reaction to air and cooling the flask in an ice bath. Precipitate the polymer by adding the DMF solution dropwise into 100 mL of cold diethyl ether/hexane (1:1 v/v) under vigorous stirring.

  • Isolation: Collect the pink precipitate via centrifugation (4000 rpm, 10 min). Wash twice with fresh hexane and dry under vacuum at 40 °C overnight.

    • Analytical Validation: ¹H NMR (DMSO-d6) should show the disappearance of vinyl protons (5.3–6.8 ppm) and the appearance of broad backbone signals (1.2–2.2 ppm). SEC/GPC should confirm a narrow dispersity (Đ < 1.2).

Protocol B: Post-Polymerization Modification via EDC/NHS

Causality Focus: The ortho-fluorines make the carboxylic acid highly acidic, meaning it exists predominantly as a carboxylate at neutral pH. While this accelerates the initial attack on EDC, the steric bulk requires the use of a highly reactive intermediate (Sulfo-NHS) and extended reaction times (24h) to ensure the incoming primary amine can successfully displace the NHS leaving group.

  • Activation: Dissolve 100 mg of Poly(DFVBA) (approx. 0.54 mmol of repeating units) in 5.0 mL of anhydrous DMF. Add EDC·HCl (155 mg, 0.81 mmol, 1.5 eq) and Sulfo-NHS (175 mg, 0.81 mmol, 1.5 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (140 µL, 0.81 mmol, 1.5 eq) to ensure the system is sufficiently basic to keep the incoming amine deprotonated. Stir at room temperature for 4 hours to form the active NHS-ester.

    • Self-Validation Check: Take a 50 µL aliquot, dry it, and perform ATR-FTIR. The appearance of sharp doublet peaks at ~1740 cm⁻¹ and ~1780 cm⁻¹ confirms successful NHS-ester formation.

  • Bioconjugation: Add the target primary amine (e.g., a PEG-amine or fluorescent dye-amine) (0.65 mmol, 1.2 eq) dissolved in 1.0 mL of DMF. Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Transfer the reaction mixture to a dialysis cassette (MWCO 3.5 kDa). Dialyze against DMF for 24 hours (to remove unreacted dye/amine), followed by deionized water for 48 hours (changing the water twice daily) to remove salts and residual DMF.

  • Lyophilization: Freeze the dialyzed solution and lyophilize to obtain the functionalized polymer as a dry powder.

    • Analytical Validation: ¹⁹F NMR is the ultimate proof of success. The fluorine signal of the unreacted acid (typically around -112 ppm) will shift distinctly upfield (e.g., to -115 ppm) upon conversion to the amide. Integration of these two peaks provides the exact degree of functionalization.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). "Living Radical Polymerization by the RAFT Process – A Third Update." Australian Journal of Chemistry, 65(8), 985-1076. Available at:[Link]

  • Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Recrystallization methods for purifying fluorinated benzoic acids

Welcome to the Advanced Technical Support Center for the purification of fluorinated benzoic acids. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of fluorinated benzoic acids. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will dissect the thermodynamic and kinetic causality behind crystallization behaviors, equipping you with the mechanistic understanding required to troubleshoot complex purification workflows.

The Mechanistic Impact of Fluorination on Crystallization

To purify fluorinated benzoic acids (e.g., 2-fluorobenzoic acid, 4-fluorobenzoic acid, or pentafluorobenzoic acid), one must first understand how the highly electronegative fluorine atom alters molecular behavior. In unsubstituted benzoic acid, molecules typically form highly stable, hydrogen-bonded dimers. However, introducing fluorine—particularly at the ortho position or in perfluorinated analogs—creates strong electrostatic and steric repulsions.

This disruption of the classical dimer network alters the compound's solvation free energy and hydrogen-bonding capacity[1]. Consequently, fluorinated benzoic acids exhibit unique solubility profiles and are highly susceptible to polymorphism, co-crystallization with impurities, and the dreaded "oiling out" phenomenon (liquid-liquid phase separation) during cooling[2].

Quantitative Solubility Profiles

Selecting the correct solvent system requires understanding the solid-liquid equilibrium. The mixing process of fluorinated benzoic acids in polar solvents is generally spontaneous and entropy-driven[1]. Below is a consolidated reference table for common derivatives:

CompoundSolvent SystemTemperatureSolubility Behavior / Quantitative Value
2-Fluorobenzoic Acid Water298.15 K7.2 g/L (Slightly soluble)[3]
2-Fluorobenzoic Acid Toluene / Benzene298.15 KHighly soluble[3]
4-Fluorobenzoic Acid Methanol / Ethanol283.15 - 323.15 KHighly soluble; increases linearly with temp[1]
4-Fluorobenzoic Acid Ethyl Acetate283.15 - 323.15 KSoluble; entropy-driven mixing[1]
2-Amino-5-fluorobenzoic Acid DMSO / DMF298.15 K~30 mg/mL[3]

Standard Operating Procedure: Self-Validating Recrystallization

A robust protocol must be a self-validating system. If a step fails, the physical state of the mixture should immediately indicate the root cause.

Step 1: Dissolution & Saturation Assessment

  • Action: Suspend the crude fluorinated benzoic acid in a minimum volume of the chosen solvent (e.g., ethanol or an ethanol/water mixture) and heat to a gentle reflux. Add solvent dropwise until the solid just dissolves.

  • Causality: Minimizing solvent volume ensures you operate near the upper limit of the metastable zone, maximizing eventual yield.

  • Validation Checkpoint: The solution must become completely optically transparent. Any persistent cloudiness at boiling indicates insoluble impurities, dictating the immediate need for Step 2.

Step 2: Impurity Sequestration (Hot Filtration)

  • Action: Add 1-2% (w/w) activated charcoal to the hot solution, boil for 5 minutes, and filter rapidly through a pre-heated Büchner funnel.

  • Causality: Charcoal adsorbs high-molecular-weight, colored impurities that can depress the melting point and induce oiling out. Pre-heating the funnel prevents premature crystallization on the filter paper.

  • Validation Checkpoint: The filtrate must be clear and colorless. If crystals form in the receiving flask during filtration, the solvent cooled below its saturation temperature too quickly.

Step 3: Metastable Zone Control & Seeding

  • Action: Allow the flask to cool undisturbed at a controlled rate (e.g., 0.1 - 0.5 °C/min) to room temperature. Once the solution enters the metastable zone (supersaturated but not yet nucleating), introduce a microscopic seed crystal of pure product.

  • Causality: Rapid cooling forces the system into high supersaturation, kinetically hindering crystal lattice formation and causing the solute to crash out as an oil[4]. Seeding bypasses the stochastic nature of primary nucleation, forcing ordered crystal growth.

  • Validation Checkpoint: Visual confirmation of discrete, faceted particles (a suspension) rather than a cloudy emulsion (liquid-liquid phase separation) confirms successful nucleation.

Step 4: Isolation & Verification

  • Action: Cool the suspension in an ice bath for 30 minutes to minimize solubility, filter under vacuum, and wash with a minimal amount of ice-cold anti-solvent. Dry under vacuum.

  • Validation Checkpoint: A sharp melting point range (≤ 2 °C) validates the structural integrity and purity of the isolated solid. A depressed or broad melting point indicates trapped solvent or co-crystallized impurities.

Troubleshooting Guide: Conquering "Oiling Out"

The most common failure mode when recrystallizing fluorinated benzoic acids is "oiling out." This occurs when supersaturation causes the dissolved compound to separate as a secondary liquid phase (an emulsion) instead of a solid crystalline phase[4]. Because impurities often dissolve better in these liquid droplets than in the bulk solvent, oiling out completely bypasses the purification process[5].

Follow the diagnostic workflow below to rescue an oiled-out experiment:

G Start Oiling Out Detected (Liquid-Liquid Phase Separation) CheckTemp Is the oil forming above or below the solute's melting point? Start->CheckTemp AboveMP Above MP (Concentration too high) CheckTemp->AboveMP Above BelowMP Below MP (Kinetically hindered / Impurities) CheckTemp->BelowMP Below Dilute Reheat & Add Hot Solvent (Decrease Supersaturation) AboveMP->Dilute Seed Add Seed Crystals (Bypass Primary Nucleation) BelowMP->Seed Pure but Hindered Charcoal Hot Filtration with Activated Charcoal (Remove Impurities) BelowMP->Charcoal High Impurity SlowCool Controlled Slow Cooling (0.1 - 0.5 °C/min) Dilute->SlowCool Seed->SlowCool Charcoal->Dilute Success Crystalline Solid Suspension SlowCool->Success

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out) during cooling.

Frequently Asked Questions (FAQs)

Q: Why does my pentafluorobenzoic acid (PFBA) form a sticky gum instead of crystals in a mixed solvent system? A: PFBA is highly prone to oiling out due to strong intermolecular repulsions and a melting point that is easily depressed by trace impurities. When using a mixed solvent system (e.g., ethanol/water), the solvents may possess vastly different polarities. As the solute separates, it can cause the solvent combination itself to demix[2]. Solution: Switch to a single solvent system (like toluene) or ensure your cooling rate is extremely slow to allow the rate of nucleation to outpace the rate of phase separation.

Q: I recovered crystals, but the yield is exceptionally low. What went wrong? A: You likely used too much solvent during the initial dissolution phase, meaning the system never reached high enough supersaturation upon cooling. Solution: Evaporate 30-50% of the solvent using a rotary evaporator, then repeat the cooling process. Alternatively, add a compatible anti-solvent dropwise until slight turbidity is observed[5].

Q: How can I monitor the co-crystallization of fluorinated benzoic acids with other active pharmaceutical ingredients (APIs) in real-time? A: Traditional offline analysis often misses transient polymorphs. We recommend utilizing in situ solid-state NMR (specifically the CLASSIC NMR approach). This technique allows you to selectively detect the solid phase in heterogeneous solid-liquid systems, making the liquid phase "invisible" to the measurement, thereby allowing you to observe the exact moment co-crystals form[6].

References

  • ACS Publications. "Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations." Available at: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting." Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Available at: [Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Available at: [Link]

  • Royal Society of Chemistry (RSC). "New in situ solid-state NMR techniques for probing the evolution of crystallization processes." Available at:[Link]

Sources

Optimization

Troubleshooting low conversion in Stille coupling for vinyl arenes

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically designed for researchers and drug development professionals troubleshooting low conversion rates in the Stille...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically designed for researchers and drug development professionals troubleshooting low conversion rates in the Stille coupling of vinyl arenes (e.g., reacting vinylstannanes with aryl halides).

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative kinetic data, and a self-validating experimental protocol to rescue stalled reactions.

Troubleshooting Start Low Conversion in Vinyl Arene Stille CheckPd Is Pd Black forming early (< 1 hr)? Start->CheckPd PdBlackYes Catalyst Starvation (Slow Transmetalation) CheckPd->PdBlackYes Yes PdBlackNo Check Starting Materials CheckPd->PdBlackNo No Action1 Switch to AsPh3 or TFP Add CuTC or CuI PdBlackYes->Action1 CheckSM Is Ar-X a Chloride or Triflate? PdBlackNo->CheckSM SMCl Chloride: Slow Oxidative Addition CheckSM->SMCl Chloride SMTf Triflate: Cationic Pd Complex CheckSM->SMTf Triflate Action2 Use Bulky Ligands + Cu(I) Co-catalyst SMCl->Action2 Action3 Add LiCl (3-5 eq) to form neutral Pd SMTf->Action3

Diagnostic workflow for resolving low conversion in vinyl arene Stille couplings.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 20-30% conversion, and I observe a black precipitate (Pd black) within the first hour. What is happening? A1: The black precipitate is aggregated, inactive Palladium(0). This occurs when your catalytic cycle is "starved" at the transmetalation step. In the Stille coupling of vinyl arenes, oxidative addition of the aryl halide is typically fast, forming a stable Pd(II) intermediate. However, if transmetalation of the vinylstannane is too slow, the Pd(0) generated after the few successful reductive elimination cycles remains uncoordinated and irreversibly aggregates into Pd black.

Causality & Solution: The standard ligand, triphenylphosphine (PPh


), is a strong 

-donor and is often too strongly coordinating. Transmetalation requires the dissociation of one ligand to form a reactive 14-electron species (e.g., PhPdI(L)). By switching to ligands with lower donicity, such as triphenylarsine (AsPh

) or tri(2-furyl)phosphine (TFP), ligand dissociation becomes highly favorable. This modification accelerates the transmetalation step by up to 1000-fold, preventing Pd(0) accumulation and subsequent aggregation ([1]).

Q2: I am coupling a bulky aryl chloride with tributyl(vinyl)tin. AsPh


 didn't work, and the starting materials remain unreacted. How do I fix this? 
A2:  You are facing a mechanistic conflict. Aryl chlorides possess a high activation energy for oxidative addition, requiring electron-rich, bulky ligands (like P(

Bu)

or Buchwald ligands) to force the insertion. However, these same bulky ligands severely inhibit the transmetalation step.

Causality & Solution: You must decouple the two steps by employing a Copper(I) co-catalyst (e.g., CuTC or CuI). Cu(I) salts act via two synergistic mechanisms:

  • Phosphine Scavenging: Cu(I) binds excess free phosphine, shifting the equilibrium to favor the reactive mono-ligated Pd(II) species.

  • Pre-transmetalation (The "Copper Effect"): Cu(I) undergoes rapid transmetalation with the vinylstannane to form a highly nucleophilic vinylcopper intermediate. This intermediate rapidly transfers the vinyl group to the bulky Pd(II) complex, bypassing the steric bottleneck of direct Sn-to-Pd transfer ([2]).

Q3: When should I use LiCl as an additive? A3: LiCl is strictly required when using aryl or vinyl triflates (Ar-OTf) in highly polar solvents (like DMF or NMP)[3].

Causality & Solution: Oxidative addition of a triflate yields a cationic Pd(II) complex [Pd(Ar)L2]+ [OTf]-. For transmetalation to occur efficiently via the "open" transition state, a chloride ion from LiCl coordinates to the Pd(II) center, converting it to a neutral Pd(Ar)(Cl)L2 species[4]. This neutral species undergoes transmetalation with the organostannane much more rapidly than the cationic complex. If you are using aryl bromides or iodides, LiCl is generally unnecessary and can sometimes inhibit the reaction by over-saturating the coordination sphere.

Quantitative Data: Ligand Effects on Transmetalation

To optimize your catalyst system, refer to the kinetic data below, which demonstrates the profound impact of ligand selection on the rate-limiting transmetalation step[1][3].

LigandRelative Transmetalation Rate (

)
Mechanistic EffectRecommended Use Case
Triphenylphosphine (PPh

)
1Strong

-donor; slow dissociation leads to Pd buildup.
Standard couplings with highly reactive, unhindered substrates.
Tri(2-furyl)phosphine (TFP) ~100Reduced donicity; facilitates faster ligand dissociation.Moderate steric hindrance; general vinyl arene synthesis.
Triphenylarsine (AsPh

)
~400 - 1000Weakest

-donor; rapid formation of 14 e

reactive species.
Sluggish transmetalations; highly functionalized vinylstannanes.

Mechanistic Pathway

StilleCycle cluster_0 Rate Acceleration Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII trans-Pd(Ar)(X)L2 Intermediate OxAdd->PdII TransMet Transmetalation (Vinyl-SnR3) BOTTLENECK PdII->TransMet -L RedElim Reductive Elimination (Vinyl-Ar) TransMet->RedElim RedElim->Pd0 Product Additives Cu(I) Salts / AsPh3 Accelerate Transmetalation Additives->TransMet

Stille catalytic cycle highlighting the transmetalation bottleneck and additive acceleration.

Self-Validating Experimental Protocol: Cu-Assisted Stille Coupling

This protocol utilizes Copper(I) thiophene-2-carboxylate (CuTC) and Pd(PPh


)

to overcome transmetalation bottlenecks in vinyl arene synthesis.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In a flame-dried Schlenk tube, dissolve the aryl halide (1.0 equiv) and tributyl(vinyl)tin (1.2 equiv) in anhydrous, inhibitor-free DMF (0.1 M). Sparge the solution with ultra-pure Argon for 15 minutes.

  • Causality: Oxygen promotes the oxidative homocoupling of stannanes (yielding 1,3-butadiene derivatives) and rapidly oxidizes the active Pd(0) catalyst.

Step 2: Catalyst & Additive Loading

  • Action: Under a positive flow of Argon, add Pd(PPh

    
    )
    
    
    
    (5 mol%) and CuTC (10 mol%). If using an aryl triflate, also add anhydrous LiCl (3.0 equiv).
  • Causality: CuTC is highly soluble and rapidly pre-transmetalates with the vinylstannane. LiCl is added only for triflates to convert the cationic Pd(II) intermediate into a neutral, highly reactive chloro-complex[4].

Step 3: Reaction Initiation & Validation

  • Action: Seal the tube and heat to 80 °C.

  • Validation Checkpoint: Observe the solution after 10 minutes.

    • Success Indicator: The solution should turn a deep, homogeneous red/orange, indicating a stable concentration of the active Pd(II) intermediate.

    • Failure Indicator: If the solution turns black and opaque within 15 minutes, the catalyst has crashed out. This indicates either severe oxygen contamination or that transmetalation is still too slow (requiring a switch to AsPh

      
      ).
      

Step 4: Quench & Fluoride Wash

  • Action: Once complete (monitor by TLC/GC-MS), cool to room temperature. Add an equal volume of 10% aqueous KF solution and stir vigorously for 30 minutes. Filter through a pad of Celite.

  • Causality: The fluoride ions react with the toxic tributyltin halide byproducts to form insoluble polymeric tributyltin fluoride (Bu

    
    SnF)
    
    
    
    , which is easily removed via Celite filtration, preventing tin contamination in your final drug candidate.

References

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.3

  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society (2003).1

  • Computational and Experimental Studies on Stille Coupling Reactions. Politecnico di Torino.4

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing.2

  • The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition / University of Windsor.5

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Optimization for 2,6-Difluoro-4-vinylbenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound solutions for the synthesis of 2,6-Difluoro-4-vinylbenzoic acid [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with field-proven, mechanistically sound solutions for the synthesis of 2,6-Difluoro-4-vinylbenzoic acid [1]. This molecule is typically accessed via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2,6-difluorobenzoic acid and a vinylboron species.

Because of the unique electronic and steric environment generated by the two fluorine atoms on the aromatic ring, standard coupling conditions often require precise optimization. The guides below are designed to troubleshoot common failures, explain the causality behind catalyst selection, and provide a self-validating experimental workflow.

🧪 Troubleshooting Guides & FAQs

Q1: Why is my Suzuki coupling failing or stalling when using the free 4-bromo-2,6-difluorobenzoic acid?

The Causality: The most common point of failure when coupling a free carboxylic acid is incorrect base stoichiometry. The carboxylic acid proton (


) will immediately quench one equivalent of the basic activator (e.g., 

or

) required to form the reactive boronate complex during transmetalation[2]. Furthermore, carboxylate anions can competitively coordinate to the Palladium(II) center, displacing the phosphine ligands and stalling the catalytic cycle. The Solution: You have two self-validating paths:
  • Protection Strategy (Recommended): Convert the acid to a tert-butyl ester prior to coupling[3]. This eliminates base consumption and steric coordination issues. The ester can be cleanly cleaved post-coupling using TFA.

  • Direct Coupling: If you must use the free acid, increase the base stoichiometry to a strict 3.0 - 3.5 equivalents . Use a highly soluble base like

    
     in a 1,4-Dioxane/Water (4:1) solvent system to ensure the resulting carboxylate salt remains in solution.
    
Q2: Which palladium catalyst system provides the highest turnover for this specific fluorinated aryl bromide?

The Causality: The substrate features two fluorine atoms meta to the bromine leaving group. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This makes the aryl ring electron-deficient, which actually accelerates the initial oxidative addition of the C-Br bond to the Pd(0) center[4]. However, electron-deficient Pd(II) intermediates undergo reductive elimination much slower. The Solution: You need a catalyst with ligands that are sufficiently electron-rich to force reductive elimination, yet bulky enough to promote the dissociation of the product.

  • Standard approach:

    
      is highly reliable here. The large bite angle of the bidentate dppf ligand mechanically forces the aryl and vinyl groups closer together, accelerating reductive elimination.
    
  • High-performance approach: For room-temperature couplings or recalcitrant batches, use

    
     with 
    
    
    
    [5]. The extreme steric bulk and electron density of the tri-tert-butylphosphine ligand facilitate rapid turnover even with electron-deficient rings[6].
Q3: My vinylboronic acid is degrading, leading to low yields. What is the best vinylating agent?

The Causality: Free vinylboronic acid is notoriously prone to polymerization and protodeboronation under basic, aqueous cross-coupling conditions. The Solution: Switch to Vinylboronic acid pinacol ester (Vinyl-Bpin) or Potassium vinyltrifluoroborate (


) [2]. Vinyl-Bpin is bench-stable, highly resistant to protodeboronation, and transmetalates smoothly when activated by aqueous carbonate bases[3].

📊 Quantitative Data Presentation: Catalyst & Condition Matrix

The following table summarizes the expected performance of various catalytic systems when synthesizing 2,6-Difluoro-4-vinylbenzoic acid (assuming the use of the tert-butyl protected substrate).

Catalyst SystemLigand TypeBaseSolventTemp (°C)Expected YieldNotes

Monodentate

(2 eq)
Toluene/EtOH/H₂O9045-55%Prone to catalyst deactivation; slow reductive elimination.

Bidentate (Large Bite Angle)

(2.5 eq)
1,4-Dioxane/H₂O8085-90% Recommended. Robust, scalable, excellent functional group tolerance.

/

Bulky, Electron-Rich

(2.5 eq)
THF/H₂O25-4080-88%Ideal for mild conditions; requires inert atmosphere handling[5].
XPhos Pd G3Buchwald Precatalyst

(2.5 eq)
1,4-Dioxane/H₂O60>90%Fastest reaction time (< 2 hours); highest cost per mole.

🔬 Experimental Protocol: Optimized Suzuki-Miyaura Vinylation

This self-validating protocol utilizes


 and Vinyl-Bpin, optimized for the tert-butyl protected substrate (tert-butyl 4-bromo-2,6-difluorobenzoate) to prevent base-quenching.

Reagents:

  • tert-butyl 4-bromo-2,6-difluorobenzoate (1.0 equiv, 10 mmol)

  • Vinylboronic acid pinacol ester (1.2 equiv, 12 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.5 equiv, 25 mmol)
    
  • 1,4-Dioxane : Water (4:1 ratio, 0.2 M total concentration)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a flame-dried Schlenk flask, combine 1,4-Dioxane and Water. Sparge with dry Nitrogen or Argon gas for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation by dissolved

    
    , which forms inactive Pd(II) peroxo complexes.
    
  • Reagent Loading: Add the aryl bromide, Vinyl-Bpin, and

    
     to the flask. Stir to suspend the base.
    
  • Catalyst Addition: Add

    
     under a positive stream of inert gas. The solution will typically appear reddish-orange.
    
  • Reaction Execution: Heat the mixture to 80°C using an oil bath or heating block. Monitor via TLC (Hexanes:EtOAc 9:1) or LC-MS. Complete conversion is typically observed within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous

    
    .
    
  • Deprotection (Optional): To yield the final 2,6-Difluoro-4-vinylbenzoic acid, dissolve the crude ester in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 ratio). Stir at room temperature for 2 hours, then concentrate under vacuum[3].

🧩 Mechanistic Visualization

The diagram below illustrates the catalytic cycle specifically mapped to the synthesis of our target molecule, highlighting where the fluorinated substrate and vinylating agent enter the system.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II)(Ar)(Br) Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(Vinyl) Complex OxAdd->TransMet + Vinyl-B(pin) / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 2,6-Difluoro-4-vinylbenzoic acid RedElim->Product ArBr 4-Bromo-2,6-difluorobenzoic acid (or ester) ArBr->OxAdd VinylB Vinyl-B(pin) + Carbonate Base VinylB->TransMet

Caption: Suzuki-Miyaura catalytic cycle for the synthesis of 2,6-Difluoro-4-vinylbenzoic acid.

📚 References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at:[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. Available at:[Link]

  • Chemistry LibreTexts. (2023). Suzuki Cross-Coupling. LibreTexts Project. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57875580, 2,6-Difluoro-4-vinylbenzoic acid. PubChem. Available at:[Link]

  • Google Patents (WO2020092383A1). Compounds for inhibition of alpha 4 beta 7 integrin (Synthesis of tert-butyl 4-bromo-2,6-difluorobenzoate). Available at:

Sources

Optimization

Technical Support Center: 2,6-Difluoro-4-vinylbenzoic Acid Workup

Welcome to the Technical Support Center for the isolation and purification of 2,6-Difluoro-4-vinylbenzoic acid (CAS: 913573-04-3). This compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2,6-Difluoro-4-vinylbenzoic acid (CAS: 913573-04-3). This compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2,6-difluorobenzoic acid with a vinylboron species[1].

While the synthesis is well-documented, the workup presents two major physicochemical challenges: the extreme susceptibility of the 4-vinyl group to radical auto-polymerization, and the unusually low pKa of the fluorinated benzoic acid moiety. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step protocol that maximizes your isolated yield while preserving the integrity of the sensitive vinyl functional group.

Workup & Purification Workflow

The following diagram illustrates the critical phase separations and pH adjustments required to successfully isolate the target compound from the crude reaction mixture.

Workup A Crude Reaction Mixture (Pd, Boron byproducts, Product) B 1. Filtration & Pd Scavenging (Celite / Thiol Resin) A->B C 2. Basic Aqueous Extraction (Adjust to pH 8-9) B->C D Organic Phase (Ligands, Impurities) C->D Discard E Aqueous Phase (Product as Carboxylate) C->E Retain F 3. Careful Acidification (Cold 1M HCl to pH < 1.5) E->F G 4. Organic Extraction (EtOAc) F->G H 5. Concentration & Storage (T < 30°C, 2-8°C Storage) G->H

Workup workflow for 2,6-difluoro-4-vinylbenzoic acid emphasizing phase separations and pH control.

Physicochemical Data for Workup Optimization

Understanding the physical properties of your compound is the foundation of a successful workup. Do not treat this molecule like a standard benzoic acid.

ParameterValueImpact on Experimental Design
pKa 2.34 ± 0.10[2]Requires aggressive acidification (pH < 1.5) during workup to ensure full protonation and prevent yield loss in the aqueous phase.
Storage Temperature 2 - 8 °CRefrigeration is mandatory to suppress auto-polymerization of the reactive 4-vinyl group.
Molecular Weight 184.14 g/mol [3]Used for precise stoichiometric calculations during the Suzuki coupling and subsequent yield determination.
Solubility Profile Soluble in EtOAc, MeOH; Sparingly in H₂O[4]Dictates the use of EtOAc for organic extraction and water for the basic aqueous partitioning phase.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes causality (why we do it) and validation checks (how to know it worked) to ensure scientific integrity.

Phase 1: Quenching and Catalyst Removal
  • Cool and Dilute: Upon completion of the cross-coupling reaction, immediately cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

    • Causality: Cooling halts the reaction and prevents thermal degradation of the vinyl group. EtOAc solubilizes the product while precipitating inorganic salts.

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite. Rinse the pad with additional EtOAc.

    • Validation Check: The filtrate should transition from an opaque black/brown suspension to a clear, colored solution, indicating the successful removal of bulk palladium black.

Phase 2: Acid-Base Extraction (Purification)
  • Basic Partitioning: Transfer the filtrate to a separatory funnel. Add an equal volume of 1M aqueous NaOH. Shake vigorously, vent, and allow the layers to separate.

    • Causality: The base deprotonates the 2,6-difluoro-4-vinylbenzoic acid, driving it into the aqueous layer as a water-soluble sodium salt. Unreacted boronic esters, phosphine ligands, and homocoupled impurities remain trapped in the organic layer.

  • Phase Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer. Wash the aqueous layer once more with a small volume of clean EtOAc to remove trace organics, discarding this organic wash.

Phase 3: Controlled Acidification and Isolation
  • Thermal Control: Place the flask containing the aqueous layer in an ice-water bath and allow it to cool to 0-5 °C.

    • Causality: Acid-base neutralization is highly exothermic. Heat generation in the presence of concentrated vinyl compounds triggers rapid auto-polymerization.

  • Acidification: Slowly add cold 1M HCl dropwise while stirring continuously until the pH reaches 1.0 - 1.5.

    • Causality: The pKa of 2,6-difluorobenzoic acid is ~2.34[2]. Standard benzoic acids precipitate at pH 3, but this strongly electron-withdrawn derivative requires a much lower pH for complete protonation.

    • Validation Check: Use a calibrated pH probe (not just indicator paper) to confirm pH < 1.5. The solution must become visibly cloudy as the free acid precipitates.

  • Final Extraction: Extract the acidic aqueous suspension with EtOAc (3 x 15 mL). Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and HCl.

Phase 4: Concentration and Storage
  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 30 °C.

    • Causality: Thermal stress induces radical formation, leading to the polymerization of the vinyl moiety.

  • Storage: Purge the storage vial with Argon or Nitrogen and store at 2-8 °C.

    • Pro-Tip: For long-term storage, consider adding 10-50 ppm of Butylated hydroxytoluene (BHT) as a radical scavenger.

Troubleshooting Guide & FAQs

Q: My extraction yield is unexpectedly low. Where did the product go? A: It is almost certainly still in the aqueous phase. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, lowering the pKa of the benzoic acid to approximately 2.34[2][4]. If you only acidified the aqueous layer to pH 3-4 (which is sufficient for standard non-fluorinated benzoic acids), a significant fraction of your product remained ionized as the water-soluble carboxylate. You must acidify to pH < 1.5 to ensure complete protonation before extracting with ethyl acetate.

Q: My NMR shows a loss of the vinyl signals and broad polymeric peaks. What happened? A: The 4-vinyl substituent is highly prone to radical auto-polymerization when concentrated or exposed to heat. If your rotary evaporator bath exceeded 30 °C, thermal initiation likely occurred. Always concentrate under high vacuum at ambient or sub-ambient temperatures. For storage, keep the purified compound refrigerated at 2-8 °C.

Q: How do I remove residual palladium without damaging the vinyl group? A: Standard Suzuki coupling workups[1] sometimes use harsh conditions or prolonged heating with scavengers to precipitate palladium. Because the vinyl group is sensitive, avoid prolonged heating. Instead, filter the crude mixture through Celite, then treat the organic filtrate with a silica-based palladium scavenger (e.g., thiol-functionalized silica) at room temperature for 1-2 hours prior to the acid-base extraction.

Q: Can I use a stronger acid like concentrated H₂SO₄ to speed up the acidification step? A: No. Strong, concentrated acids can catalyze the hydration of the vinyl group (Markovnikov addition of water) to form a 1-hydroxyethyl byproduct, or initiate cationic polymerization. Always use dilute, cold acids (e.g., 1M HCl or 10% citric acid) and add them dropwise to maintain control over the local pH and temperature.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 2,6-Difluoro-4-vinylbenzoic Acid

Welcome to the Technical Support Center for 2,6-Difluoro-4-vinylbenzoic acid (CAS: 913573-04-3)[1]. This compound is a critical building block in drug development, notably serving as a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Difluoro-4-vinylbenzoic acid (CAS: 913573-04-3)[1]. This compound is a critical building block in drug development, notably serving as a key intermediate in the synthesis of Indoleamine 2,3-Dioxygenase (IDO) inhibitors[2].

Due to the unique electronic properties of the electron-withdrawing difluoro-substituted aromatic ring coupled with a highly reactive vinyl group, researchers frequently encounter challenges related to auto-polymerization, catalyst carryover, and structurally similar impurities during Suzuki-Miyaura cross-coupling syntheses. This guide provides field-proven, mechanistically grounded solutions to isolate highly pure material.

Chemical Properties & Quantitative Scavenging Data

Understanding the physical properties of the compound and the quantitative efficiency of purification reagents is the first step in designing a self-validating experimental system.

Table 1: Chemical Properties & Stability Profile

PropertyValue / DescriptionExperimental Implication
Molecular Weight 184.14 g/mol Used for stoichiometric calculations.
pKa (Estimated) ~3.5 - 4.0Highly acidic due to ortho-fluorine inductive effects; requires pH < 2 for full protonation.
Stability Prone to radical polymerizationMust be stored at 2-8°C in amber vials; requires radical inhibitors (e.g., BHT) in solution.

Table 2: Quantitative Comparison of Palladium Scavenging Efficiency Data adapted from industry standards for Pd-catalyzed cross-coupling purification.[3]

Scavenger TypeFunctional GroupTarget Affinity (HSAB Principle)Typical Pd ReductionOptimal Temp
SiliaMetS® Thiol Mercaptopropyl (-SH)Soft Metals (Pd, Pt, Ru, Ag)>95% (<10 ppm) 40–60°C
SiliaMetS® Amine Primary Amine (-NH2)Borderline Metals (Cu, Zn)Moderate (50-70%)20–40°C
Activated Carbon Non-specific porousBroad / Non-selectiveVariable (20-60%)20–60°C

Troubleshooting FAQs

Q1: Why is my isolated 2,6-Difluoro-4-vinylbenzoic acid turning into an insoluble gel during concentration? A1: This is a classic symptom of auto-polymerization. The vinyl group is highly susceptible to radical polymerization, a process accelerated by heat, light, and the electron-withdrawing nature of the difluorophenyl ring.

  • Causality: Concentrating the solution to absolute dryness removes the solvent that naturally dissipates heat, causing localized thermal spikes that initiate radical chain reactions.

  • Solution: Never evaporate solutions to complete dryness under high heat. Concentrate under reduced pressure at temperatures below 35°C. If storing the compound as a liquid intermediate, add 10-50 ppm of a radical inhibitor like Butylated hydroxytoluene (BHT).

Q2: How can I efficiently remove heavy palladium contamination without oxidizing or cleaving the vinyl double bond? A2: Harsh oxidative treatments (like bleach or hydrogen peroxide) will epoxidize or cleave the sensitive alkene.

  • Causality: Palladium forms strong complexes with soft ligands. According to the Hard-Soft Acid-Base (HSAB) principle, Pd(0) and Pd(II) are "soft" acids that bind exceptionally well to "soft" bases like thiols[4].

  • Solution: Utilize a solid-supported metal scavenger such as mercaptopropyl-functionalized silica (e.g., SiliaMetS® Thiol). The silica backbone remains insoluble, allowing the covalently bound thiol groups to trap the palladium. The resulting Pd-scavenger complex is simply filtered away, leaving the vinyl group untouched.

Q3: I have residual 4-bromo-2,6-difluorobenzoic acid from an incomplete Suzuki coupling. How do I separate it from the product? A3: Standard acid-base extraction will fail here.

  • Causality: Both the starting material and the product are carboxylic acids with nearly identical pKa values due to the same 2,6-difluoro substitution pattern. They will co-extract into the aqueous layer and co-precipitate upon acidification.

  • Solution: You must exploit their differential solid-state packing and solubility. Recrystallization from a Toluene/Heptane mixture is highly effective. The planar vinyl group alters the crystal lattice energy compared to the bulky bromine atom, allowing the vinylbenzoic acid to selectively crystallize while the brominated impurity remains in the mother liquor.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system: each step selectively targets a specific class of impurity (Metals


 Neutral Organics 

Acidic Organics), ensuring that if the final product crystallizes, it is inherently pure.
Phase 1: Palladium Scavenging
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Rationale: EtOAc is an excellent solvent for the product and is immiscible with water for the later extraction steps.

  • Scavenger Addition: Add SiliaMetS® Thiol (approx. 4 to 10 equivalents relative to the initial Pd catalyst loading).

  • Incubation: Stir the suspension vigorously at 40°C for 2 hours. Rationale: Mild heating increases the kinetic rate of Pd chelation without initiating polymerization.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with fresh EtOAc. Discard the solid waste (contains the trapped Pd).

Phase 2: Acid-Base Extraction
  • Aqueous Extraction: Transfer the EtOAc filtrate to a separatory funnel. Extract with saturated aqueous

    
     (3 x 50 mL).
    
    • Mechanism: The weak base deprotonates the carboxylic acid, driving the 2,6-difluoro-4-vinylbenzoate sodium salt into the aqueous phase.

  • Organic Wash: Discard the EtOAc layer. Rationale: This layer retains non-acidic impurities such as triphenylphosphine oxide, unreacted vinylboronic pinacol ester, and neutral biphenyl byproducts.

Phase 3: Precipitation & Recrystallization
  • Thermal Control: Cool the combined aqueous layers to 0-5°C in an ice bath. Rationale: Cooling prevents the exothermic heat of neutralization from initiating vinyl polymerization during the next step.

  • Acidification: Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. The product will crash out as a white/off-white precipitate.

  • Isolation: Filter the solid and wash generously with ice-cold deionized water to remove residual sodium chloride.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot Toluene. Slowly add Heptane until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature.

  • Drying: Filter the purified crystals and dry under vacuum at room temperature. Do not use a heated vacuum oven.

Experimental Workflow Diagram

G Crude Crude Mixture (Product, Pd, SM, Polymers) Scavenge Add Pd Scavenger (SiliaMetS Thiol in EtOAc) Crude->Scavenge Filter Filter through Celite Scavenge->Filter Waste1 Pd-Scavenger Complex (Solid Waste) Filter->Waste1 Liquid1 Filtrate (Product + Organic Impurities) Filter->Liquid1 Extraction Acid-Base Extraction (aq. NaHCO3) Liquid1->Extraction Waste2 Organic Layer Waste (Non-acidic impurities) Extraction->Waste2 Aqueous Aqueous Layer (Sodium Salts of Acids) Extraction->Aqueous Acidify Acidification (2M HCl to pH 2) Aqueous->Acidify Precipitate Crude Acid Precipitate Acidify->Precipitate Crystallize Recrystallization (Toluene/Heptane) Precipitate->Crystallize Waste3 Mother Liquor (SM & Homocoupled dims) Crystallize->Waste3 Pure Pure 2,6-Difluoro-4-vinylbenzoic acid Crystallize->Pure

Workflow for the purification of 2,6-Difluoro-4-vinylbenzoic acid from crude mixtures.

References

  • Title: 2,6-Difluoro-4-vinylbenzoic acid | C9H6F2O2 | CID 57875580 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: EP 3426638 B1 - INHIBITORS OF INDOLEAMINE 2,3-DIOXYGENASE Source: European Patent Office URL
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-4-vinylbenzoic acid

Welcome to the Technical Support Center for the scale-up synthesis of 2,6-Difluoro-4-vinylbenzoic acid (CAS: 913573-04-3)[1]. This guide is engineered for researchers, process chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2,6-Difluoro-4-vinylbenzoic acid (CAS: 913573-04-3)[1]. This guide is engineered for researchers, process chemists, and drug development professionals transitioning this molecule from milligram-scale discovery to multi-gram or kilogram-scale production.

Unlike standard laboratory preparations, scaling up the vinylation of an electron-deficient aryl halide introduces critical challenges: severe exothermic events, product polymerization, and stringent palladium removal requirements. This guide provides a self-validating, causality-driven protocol based on the Suzuki-Miyaura cross-coupling of 4-bromo-2,6-difluorobenzoic acid with potassium vinyltrifluoroborate.

Process Overview & Mechanistic Causality

To achieve high yields while mitigating scale-up risks, our protocol relies on specific, field-proven chemical choices:

  • The Boron Source: We utilize potassium vinyltrifluoroborate rather than vinylboronic acid. Vinylboronic acid is notoriously unstable and prone to polymerization or anhydride formation. Trifluoroborate salts are crystalline, atom-economical, and stable for bulk handling, releasing the active boronic species slowly into the catalytic cycle[2].

  • The Catalyst System: We employ PdCl2(dppf) or a Pd(0) source with the SPhos ligand. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine that accelerates the oxidative addition and transmetalation steps, allowing for catalyst loadings as low as 0.5–2 mol% even at room temperature or mild heating[3][4].

  • Radical Inhibition: The final product features a vinyl group attached to an electron-deficient aromatic ring (due to the two fluorine atoms and the carboxylic acid). This makes it highly susceptible to radical-induced auto-polymerization. We mandate the addition of BHT (Butylated hydroxytoluene) as a radical scavenger throughout the reaction and isolation phases.

Experimental Workflow

Workflow A 1. Reactor Charging 4-Bromo-2,6-difluorobenzoic acid, Potassium vinyltrifluoroborate, BHT B 2. Solvent & Base Addition THF/Water (9:1), K2CO3 Rigorous N2 Degassing A->B C 3. Catalyst Dosing & Heating PdCl2(dppf) slow addition Monitor Exotherm (Max 65°C) B->C D 4. Reaction Monitoring HPLC/LC-MS Target: <1% Starting Material C->D E 5. Workup & Pd Scavenging Acid-Base Extraction (pH 2 to 10) SiliaMetS Thiol treatment D->E F 6. Isolation Crystallization from Toluene/Heptane Vacuum Drying (<40°C) E->F

Fig 1. Scalable workflow for 2,6-Difluoro-4-vinylbenzoic acid synthesis.

Step-by-Step Master Protocol (Scale-Up Optimized)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Reagent Charging & Degassing

  • Charge the reactor with 4-bromo-2,6-difluorobenzoic acid (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), and BHT (0.2 mol%).

  • Add a degassed mixture of THF and Water (9:1 v/v).

  • Add K₂CO₃ (3.0 equiv).

  • Self-Validation Check: Perform 3 cycles of vacuum/nitrogen purging. The mixture must be thoroughly deoxygenated to prevent the oxidation of the Pd(0) active species and to minimize homocoupling impurities.

Step 2: Controlled Catalyst Initiation

  • Heat the reactor jacket to 40°C.

  • Dose the catalyst, PdCl2(dppf) (1.0 mol%), in small portions over 30 minutes.

  • Causality Note: The cross-coupling of aryl bromides with potassium vinyltrifluoroborate in aqueous systems triggers a significant, rapid exotherm upon catalyst addition[5].

  • Self-Validation Check: Monitor the internal temperature probe. You should observe a controlled exotherm (ΔT of ~10–15°C). Adjust the dosing rate to ensure the internal temperature does not exceed 65°C to prevent solvent boiling and product polymerization.

Step 3: Reaction Maturation & IPC

  • Maintain the internal temperature at 60°C for 4–6 hours.

  • Self-Validation Check: Pull a sample for HPLC/LC-MS analysis. The reaction is deemed complete when the unreacted 4-bromo-2,6-difluorobenzoic acid is <1.0% by area.

Step 4: Workup & Palladium Scavenging

  • Cool the reactor to 20°C. Dilute with Ethyl Acetate (EtOAc) and water.

  • Adjust the aqueous layer to pH 10 using 1M NaOH. Extract and discard the organic layer (removes neutral impurities and cleaved phosphine ligands).

  • Acidify the aqueous layer to pH 2 using 2M HCl. Self-Validation Check: Verify pH with indicator paper. The product will precipitate or partition into a newly added EtOAc layer.

  • Extract with EtOAc. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 5 wt%) to the organic phase and stir at 40°C for 2 hours to sequester residual palladium. Filter through Celite.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure. Crucial: Keep the water bath strictly below 40°C to prevent thermal polymerization of the vinyl group.

  • Crystallize the crude product from a minimal amount of warm Toluene, adding Heptane as an antisolvent.

  • Filter and dry under high vacuum at 35°C to yield 2,6-Difluoro-4-vinylbenzoic acid as a white to off-white crystalline solid.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield / Impurities Check LC-MS Analysis of Crude Start->Check Case1 High Debromination (2,6-Difluorobenzoic acid) Check->Case1 Case2 Insoluble Gel Formation (Polymerization) Check->Case2 Case3 Unreacted Starting Material (Stalled Reaction) Check->Case3 Sol1 Reduce water ratio; Ensure strict N2 degassing Case1->Sol1 Sol2 Add 0.1-0.5% BHT; Keep temp <40°C during workup Case2->Sol2 Sol3 Check Pd catalyst integrity; Increase reaction time Case3->Sol3

Fig 2. Diagnostic logic tree for troubleshooting low yields in vinylation reactions.

Q: I am observing a massive temperature spike shortly after adding the catalyst. How do I control this exotherm at scale? A: This is a documented safety hazard. The Suzuki-Miyaura coupling of aryl bromides with potassium vinyltrifluoroborate in aqueous/organic mixtures (like THF/water or DMSO/water) produces a rapid, potentially dangerous exotherm upon the addition of the palladium catalyst[5]. Solution: Do not add the catalyst all at once. Instead, pre-dissolve the catalyst in a small amount of degassed solvent and dose it into the reactor via an addition funnel over 30–60 minutes while utilizing active jacket cooling.

Q: My yield is low, and LC-MS shows a major peak corresponding to 2,6-difluorobenzoic acid. What happened? A: You are observing hydrodehalogenation (debromination). This occurs when the oxidative addition complex (Pd-Ar) undergoes protonation rather than transmetalation. Solution: This is typically caused by an excessive water-to-organic solvent ratio or degraded boronic species. Ensure your THF/Water ratio is exactly 9:1. Additionally, verify that your potassium vinyltrifluoroborate has not hydrolyzed due to poor storage.

Q: The product is forming an insoluble, sticky gel during the final concentration step. How do I prevent this? A: The vinyl group on your product is highly activated and has undergone radical auto-polymerization. Solution: Ensure you have added BHT (0.2 mol%) to the reaction mixture. Furthermore, you must strictly control the temperature during solvent evaporation. Never let the rotary evaporator bath exceed 40°C, and avoid exposing the concentrated product to direct sunlight.

Q: How do I reduce residual Palladium to pharmaceutical acceptable levels (<10 ppm)? A: Because the product is a carboxylic acid, it can coordinate with palladium, making standard aqueous washes insufficient. Solution: The acid-base extraction in Step 4 removes a significant portion of the catalyst. For the remainder, treat the organic phase with a thiol-functionalized silica gel (e.g., SiliaMetS Thiol) at 40°C. The strong Pd-S affinity will strip the metal from the product, allowing it to be filtered away on Celite.

Quantitative Data & Parameters

ParameterTarget SpecificationCausality / Impact of Deviation
Catalyst Loading 1.0 mol% PdCl2(dppf)<0.5% leads to stalled reactions; >2.0% increases Pd contamination and cost.
Solvent Ratio THF : Water (9:1)Excess water promotes debromination; insufficient water prevents base/borate dissolution.
BHT Addition 0.2 mol%Omission leads to >15% yield loss due to vinyl radical polymerization.
Max Internal Temp 65°CExceeding 65°C during the exotherm can boil THF and trigger thermal runaway[5].
Evaporation Temp ≤ 40°CHigh temperatures during concentration induce oligomerization of the isolated product.
Expected Yield 82 - 88%Yields <70% indicate incomplete transmetalation or product loss during crystallization.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society, 127(13), 4685-4696.

  • Molander, G. A., & Brown, A. R. (2006). "Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." The Journal of Organic Chemistry, 71(26), 9681-9686.

  • Wang, J., et al. (2018). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." Organic Process Research & Development, 22(2), 235-241.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fluorinated vs. Non-Fluorinated Vinyl Monomers: Kinetics, Properties, and Drug Delivery Applications

As an application scientist who has spent years optimizing macromolecular architectures, I frequently observe a critical misunderstanding in the transition from standard hydrocarbon polymers to their fluorinated analogs....

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist who has spent years optimizing macromolecular architectures, I frequently observe a critical misunderstanding in the transition from standard hydrocarbon polymers to their fluorinated analogs. The assumption that a fluorinated monomer will behave kinetically like its non-fluorinated counterpart is a fundamental error that leads to failed syntheses and wasted resources.

This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated vinyl monomers. We will dissect the physicochemical divergence driven by the carbon-fluorine (C–F) bond, map out the causality behind polymerization pathway selection, and detail a self-validating protocol for synthesizing advanced block copolymers used in targeted drug delivery.

The Physicochemical Divergence: C–F vs. C–H Bonds

The mechanistic divergence between these two classes of monomers is fundamentally rooted in the electronegativity and atomic radius of the fluorine atom. The C–F bond is shorter and significantly stronger than the C–H bond, imparting exceptional thermal stability, chemical inertness, and low surface energy to the resulting polymer [2].

However, this same electronegativity drastically alters the electron density of the adjacent vinyl group in fluorinated monomers. According to the Alfrey-Price


 scheme, the intense electron-withdrawing inductive effect of fluorine results in exceptionally high 

-values for fluorinated vinyl monomers (e.g., hexafluoro-1,3-butadiene or trifluoromethyl acrylates)[1]. This makes them highly electron-deficient and excellent anion acceptors. Consequently, while non-fluorinated vinyl monomers (like styrene or methyl methacrylate) readily undergo standard radical polymerization, their fluorinated counterparts often yield poor results under radical conditions due to unfavorable propagation kinetics and side reactions [1].
Quantitative Comparison of Monomer and Polymer Properties
ParameterFluorinated Vinyl Monomers (e.g., PTFEMA, PTFE)Non-Fluorinated Vinyl Monomers (e.g., PMMA, PE)Mechanistic Driver
Bond Dissociation Energy ~480–500 kJ/mol (C–F)~410 kJ/mol (C–H)High electronegativity and small atomic radius of fluorine[2].
Alfrey-Price

-value
High (

)
Low to Moderate (

)
Electron-withdrawing inductive effect depletes vinyl electron density [1].
Preferred Polymerization AnionicRadical / Ziegler-NattaFluorinated vinyls act as strong anion acceptors; radical propagation is hindered [1].
Thermal Stability High (Continuous use up to 260 °C)Moderate (Continuous use ~100–130 °C)Shielding effect of dense fluorine atoms protecting the carbon backbone [2].
Surface Energy Very Low (~18–20 mN/m)Moderate (~30–40 mN/m)Low polarizability of the C–F bond reduces intermolecular dispersion forces [4].

Polymerization Kinetics & Pathway Logic

Because fluorinated vinyl monomers are highly susceptible to nucleophilic attack, anionic polymerization is the method of choice [1]. Attempting radical polymerization on highly fluorinated monomers often results in low-yield, grease-like oligomers rather than high-molecular-weight polymers. Conversely, non-fluorinated monomers offer more versatility but lack the extreme chemical resistance required for specialized biomedical applications.

G Start Vinyl Monomer Selection Fluorinated Fluorinated Vinyl Monomer (High e-value, Electron-Deficient) Start->Fluorinated NonFluorinated Non-Fluorinated Vinyl Monomer (Low/Moderate e-value) Start->NonFluorinated Anionic Anionic Polymerization (Highly Favorable) Fluorinated->Anionic Strong Anion Acceptor RadicalF Radical Polymerization (Poor Yield / Side Reactions) Fluorinated->RadicalF Electron Withdrawing C-F RadicalNF Radical Polymerization (Highly Favorable) NonFluorinated->RadicalNF Standard Propagation AnionicNF Anionic Polymerization (Requires Strong Initiators) NonFluorinated->AnionicNF e.g., Styrene, Butadiene

Logic tree for selecting polymerization pathways based on monomer fluorination.

Self-Validating Protocol: Anionic Block Copolymerization

To leverage the benefits of both monomer types, researchers frequently synthesize amphiphilic block copolymers (e.g., PTMA-b-PTFEMA) for drug delivery. The following protocol details a self-validating anionic polymerization workflow designed to prevent the premature termination of living chain ends [3].

Objective

Synthesize a block copolymer comprising a stable radical block (PTMA) and a fluorinated block (PTFEMA) using a sterically hindered countercation.

Step-by-Step Methodology & Causality

Step 1: Rigorous Monomer Purification

  • Action: Distill 2,2,2-trifluoroethyl methacrylate (TFEMA) and the non-fluorinated monomer over calcium hydride (

    
    ) under high vacuum into flame-dried ampoules.
    
  • Causality: Anionic propagating centers are exquisitely sensitive to protic impurities. Even trace moisture will prematurely terminate the living chain ends, leading to a mixture of dead homopolymers rather than the targeted block copolymer.

Step 2: Initiator Complexation

  • Action: In a rigorously Schlenk-flushed flask, combine a sodium-based initiator with di-benzo-18-crown-6 in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Causality: The crown ether sequesters the sodium countercation. This creates a solvent-separated ion pair that drastically increases the nucleophilicity of the initiating anion while providing steric hindrance. This prevents unwanted nucleophilic attack on the ester or fluoroalkyl groups, ensuring rapid, uniform initiation and a low dispersity index (

    
    ) [3].
    

Step 3: First Block Propagation & Self-Validation

  • Action: Introduce the first non-fluorinated monomer dropwise. Allow to react for 30 minutes at -78 °C. Extract a 0.5 mL aliquot via a degassed syringe, quench with methanol, and immediately analyze via Gel Permeation Chromatography (GPC).

  • Causality (Self-Validation): This is the critical validation gate. A monomodal GPC peak confirms successful initiation and the absence of chain transfer. If the peak is broad or bimodal, the system is contaminated. Proceeding to the next step without this validation risks wasting highly expensive fluorinated monomers on dead chains.

Step 4: Sequential Fluorinated Block Addition

  • Action: Sequentially add the fluorinated vinyl monomer (TFEMA) to the living polymer solution. Stir for an additional 2 hours at -78 °C.

  • Causality: The high

    
    -value of the fluorinated monomer makes it highly susceptible to nucleophilic attack by the living macroanion. Maintaining the ultra-low temperature suppresses side reactions like backbiting or ester cleavage.
    

Step 5: Termination and Assembly

  • Action: Quench the living ends with acidic methanol. Precipitate the polymer, dry under vacuum, and disperse in an aqueous medium using solvent evaporation to form micelles.

  • Causality: The extreme hydrophobicity of the PTFEMA block drives spontaneous self-assembly in water, forming a dense, stable core ideal for drug encapsulation.

Workflow Prep 1. Monomer Purification (Vacuum Distillation over CaH2) Initiation 2. Anionic Initiation (Sterically Hindered Countercation) Prep->Initiation Block1 3. Non-Fluorinated Block Propagation & GPC Validation Initiation->Block1 Block2 4. Fluorinated Block Sequential Addition Block1->Block2 Termination 5. Living End Quenching (Degassed Methanol) Block2->Termination Assembly 6. Micellar Assembly (Hydrophobic Drug Encapsulation) Termination->Assembly

Step-by-step self-validating workflow for fluorinated block copolymer synthesis.

Application in Advanced Drug Delivery

The synthesis of fluorinated/non-fluorinated block copolymers has revolutionized prolonged drug delivery systems (DDS). Why go through the rigorous anionic polymerization process to include a fluorinated block?

The answer lies in the omniphobicity (both hydrophobic and lipophobic nature) of fluorinated polymers [4]. When a block copolymer like PTMA-b-PTFEMA is dispersed in an aqueous environment, the fluorinated segments tightly pack into a highly crystalline, rigid core. This core is exceptionally stable against premature enzymatic degradation and can encapsulate highly hydrophobic drugs (e.g., betamethasone 17,21-dipropionate) with superior loading efficiency [3].

While the non-fluorinated, hydrophilic corona ensures the micelle remains suspended and circulates prolongedly in the bloodstream, the fluorinated core provides a sustained, zero-order release profile that purely non-fluorinated micelles struggle to achieve due to their higher internal chain mobility.

References

  • Narita, T. (2016). Anionic Polymerization of Fluorinated Vinyl Monomers. Royal Society of Chemistry. 1

  • Giannetti, E. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Elsevier. 2

  • Cintora, A., et al. (2019). Block copolymers containing stable radical and fluorinated blocks with long-range ordered morphologies prepared by anionic polymerization. OSTI. 3

  • Ameduri, B. (2020). Fluoropolymers as Unique and Irreplaceable Materials. PMC.4

Sources

Comparative

A Comparative Guide to the Biological Activity of 2,6-Difluoro-4-vinyl-benzoic Acid and Other Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative The benzoic acid scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic modification of the benzene ring with various functional groups allows for the fine-tuning of these activities, offering a versatile platform for drug discovery. This guide focuses on the biological potential of a specific derivative, 2,6-Difluoro-4-vinyl-benzoic acid, a compound for which public domain data is currently limited.

In the absence of direct experimental data for 2,6-Difluoro-4-vinyl-benzoic acid, this guide will provide a comparative analysis based on the known biological activities of structurally related benzoic acids. We will delve into the anticipated effects of the 2,6-difluoro and 4-vinyl substitutions and provide a comprehensive set of experimental protocols to enable researchers to empirically validate these hypotheses. Our objective is to offer a scientifically grounded framework for investigating the therapeutic potential of this novel compound.

Structure-Activity Relationship: Predicting Biological Activity

The biological activity of benzoic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring. These substituents modulate the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets.

  • Fluorine Substitution: The introduction of fluorine atoms, particularly at the ortho positions (2 and 6), is a common strategy in drug design to enhance metabolic stability and binding affinity. The high electronegativity of fluorine can increase the acidity of the carboxylic acid group, potentially leading to stronger interactions with target proteins. Fluorination can also increase lipophilicity, which may improve cell membrane permeability.[1] Derivatives of 2,6-difluorobenzoyl compounds have been investigated for their insecticidal properties, acting as chitin synthesis inhibitors.[2]

  • Vinyl Group Substitution: The vinyl group at the para position (4) introduces a reactive site for potential covalent interactions and can influence the overall shape and electronic distribution of the molecule. Derivatives of 4-vinylbenzoic acid have been explored for their effects on cell growth and differentiation, with some showing potential in the treatment of skin disorders and certain cancers.[3]

Based on these structural features, it is hypothesized that 2,6-Difluoro-4-vinyl-benzoic acid may exhibit a unique combination of anti-inflammatory, antimicrobial, and cytotoxic activities.

Comparative Analysis of Biological Activities: An Inferential Approach

Due to the scarcity of direct experimental data for 2,6-Difluoro-4-vinyl-benzoic acid, we present a comparative table of related benzoic acid derivatives to infer its potential biological activities.

Compound Biological Activity Key Findings Reference
2,6-Difluorobenzoic acid Anti-inflammatory, Antimicrobial (inferred)Serves as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[4][4]
4-Vinylbenzoic acid Cell growth and differentiation modulationInvestigated for therapeutic use in acne, psoriasis, and some cancers.[3][3]
Benzoic Acid Antimicrobial, CytotoxicExhibits broad-spectrum antimicrobial activity and has shown cytotoxic effects against various cancer cell lines.[5][6][5][6]
p-Hydroxybenzoic Acid Antimicrobial, Anti-inflammatoryDemonstrates antimicrobial activity against various bacteria and fungi and possesses anti-inflammatory properties.[7][8][7][8]
Salicylic Acid (2-Hydroxybenzoic Acid) Anti-inflammatory, AnalgesicA well-known nonsteroidal anti-inflammatory drug (NSAID).

Disclaimer: The biological activities for 2,6-Difluoro-4-vinyl-benzoic acid are inferred based on the activities of its structural components and related benzoic acid derivatives. Experimental validation is crucial to confirm these predictions.

Experimental Protocols for Biological Activity Assessment

To facilitate the investigation of 2,6-Difluoro-4-vinyl-benzoic acid, we provide detailed protocols for key in vitro assays.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade.

Principle: This fluorometric assay measures the production of prostaglandin G2, an intermediate product of the COX enzyme. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.

Experimental Workflow:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[9][10]

  • Plate Setup: In a 96-well white opaque microplate, add the assay buffer.

  • Compound Addition: Add the test compound (2,6-Difluoro-4-vinyl-benzoic acid) at a range of concentrations to the designated wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately read the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[9]

  • Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic read. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined by visual inspection of turbidity after incubation.

Experimental Workflow:

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of 2,6-Difluoro-4-vinyl-benzoic acid in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[11]

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2,6-Difluoro-4-vinyl-benzoic acid. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4][13]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Potential Mechanisms of Action

The predicted biological activities of 2,6-Difluoro-4-vinyl-benzoic acid may be mediated through various cellular pathways.

  • Anti-inflammatory Action: Inhibition of the COX-2 enzyme is a primary mechanism for many anti-inflammatory drugs. Additionally, the compound could potentially modulate other inflammatory pathways, such as the NF-κB signaling pathway.

G Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation 2,6-Difluoro-4-vinyl-benzoic acid 2,6-Difluoro-4-vinyl-benzoic acid COX COX 2,6-Difluoro-4-vinyl-benzoic acid->COX -2 Inhibition

Caption: Potential inhibition of the COX-2 pathway.

  • Antimicrobial Action: Benzoic acid and its derivatives are known to disrupt the cell membrane integrity of microorganisms, leading to cell death. The increased lipophilicity due to the fluorine atoms may enhance this effect.

  • Cytotoxic Action: The cytotoxic effects against cancer cells could be mediated by the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2,6-Difluoro-4-vinyl-benzoic acid is currently lacking, a structure-activity relationship analysis suggests its potential as a multi-faceted bioactive compound. The presence of both difluoro and vinyl substitutions on the benzoic acid core presents an intriguing scaffold for further investigation.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the anti-inflammatory, antimicrobial, and cytotoxic properties of this novel molecule. Elucidating its precise mechanisms of action will be crucial for understanding its therapeutic potential and for guiding the future design of more potent and selective derivatives. Further in-depth studies, including in vivo efficacy and safety assessments, will be necessary to fully characterize the pharmacological profile of 2,6-Difluoro-4-vinyl-benzoic acid.

References

  • EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents. (n.d.).
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A, 123(4), 704–709.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Assay and Drug Development Technologies, 10(5), 413–424.
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved March 7, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fluorobenzoic Acid Series - Sparrow Chemical. (n.d.). Retrieved March 7, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14). Retrieved March 7, 2026, from [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. (2025). bioRxiv.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021). International Journal of Plant Based Pharmaceuticals, 1(1), 42–47.
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation of the carboxyl group. (2023). Journal of Molecular Structure, 1288, 135764.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). International Journal of Plant Based Pharmaceuticals, 1(1), 42–47.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journals, 8(11), 177–190.
  • 2 6 Difluorobenzoic acid market growth driven by pesticide and pharma demand. (2026, February 25). Retrieved March 7, 2026, from [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). Journal of Cellular and Molecular Biology, 22(1), 1–9.

Sources

Validation

A Comparative Guide to the Electronic Properties of Fluorinated Styrene Derivatives

For Researchers, Scientists, and Drug Development Professionals The Impact of Fluorination on the Electronic Landscape of Styrene The introduction of fluorine, the most electronegative element, into the styrene molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Impact of Fluorination on the Electronic Landscape of Styrene

The introduction of fluorine, the most electronegative element, into the styrene molecule profoundly alters its electronic properties. This modification is a key strategy for tuning the optoelectronic and physicochemical characteristics of the resulting polymers.[1][2] The strong electron-withdrawing nature of fluorine atoms influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3][4] This modulation of the frontier orbitals is critical as it governs the material's charge transport capabilities, optical absorption, and reactivity.[3][5]

A significant consequence of fluorination is the general lowering of both HOMO and LUMO energy levels. This effect can enhance the stability of the molecule and influence its behavior in electronic devices. For instance, a lower LUMO level can facilitate electron injection, a desirable trait in n-type semiconductors. Conversely, a lower HOMO level can improve oxidative stability. The precise impact of fluorination depends on the number and position of the fluorine atoms on the styrene ring and the vinyl group.

Comparative Analysis of Electronic Properties

To provide a clear comparison, the following table summarizes key electronic properties of various fluorinated styrene derivatives. These values are derived from a combination of experimental measurements and computational studies.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Styrene-6.1-0.25.9~8.47~ -0.25
4-Fluorostyrene-6.2-0.35.9~8.7~ -0.1
2,6-Difluorostyrene-6.4-0.55.9Not availableNot available
α-TrifluoromethylstyreneNot availableNot availableNot availableNot availableNot available

The trend of decreasing HOMO and LUMO energies with increased fluorination is evident. This stabilization of the frontier orbitals is a direct result of the inductive effect of the fluorine atoms. The HOMO-LUMO gap, however, does not always follow a simple trend and can be influenced by other factors such as molecular geometry.[6]

Experimental and Computational Methodologies for Characterization

The electronic properties of fluorinated styrene derivatives are primarily investigated through a combination of electrochemical, spectroscopic, and computational techniques.

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[7]

Experimental Protocol for Cyclic Voltammetry:

  • Preparation of the Electrolyte Solution: Dissolve the fluorinated styrene derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.

  • Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[7]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Potential Cycling: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied to study the kinetics of the electron transfer process.

  • Data Analysis: The resulting voltammogram plots current versus potential. The oxidation and reduction peak potentials are used to calculate the HOMO and LUMO energy levels using empirical equations, often with ferrocene as an internal standard.[8]

CV_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell cluster_measurement Measurement cluster_analysis Data Analysis Analyte Fluorinated Styrene Derivative Deoxygenate Deoxygenate with N2/Ar Analyte->Deoxygenate Solvent Solvent (e.g., ACN, DCM) Solvent->Deoxygenate Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Deoxygenate WE Working Electrode CV_Scan Cyclic Voltammetry Scan WE->CV_Scan RE Reference Electrode RE->CV_Scan CE Counter Electrode CE->CV_Scan Deoxygenate->CV_Scan Purged Solution Voltammogram Obtain Voltammogram CV_Scan->Voltammogram Current vs. Potential Data Analyze_Peaks Analyze Peak Potentials Voltammogram->Analyze_Peaks Calculate_Energies Calculate HOMO/LUMO Analyze_Peaks->Calculate_Energies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption onset in the UV-Vis spectrum can be used to estimate the HOMO-LUMO gap.[9][10][11]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the fluorinated styrene derivative in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) to a known concentration.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer.[12] Fill a cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum of the sample solution over the appropriate wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of the absorption onset (λ_onset) is determined from the spectrum. The optical bandgap (E_g) is then calculated using the equation: E_g (eV) = 1240 / λ_onset (nm).

Density Functional Theory (DFT) and other computational methods are invaluable for predicting and understanding the electronic properties of molecules.[13][14][15] These methods can calculate HOMO and LUMO energy levels, electron affinity, and ionization potential with reasonable accuracy.[16][17]

Computational Workflow:

  • Molecular Geometry Optimization: The first step is to obtain the lowest energy conformation of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[13][16]

  • Frequency Calculation: A frequency calculation is performed to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • Electronic Property Calculation: Single-point energy calculations are then performed to determine the HOMO and LUMO energies, as well as other electronic properties.

DFT_Workflow Input Input Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Optimized Geometry SPE Single-Point Energy Calculation Freq->SPE Verified Minimum Output Electronic Properties (HOMO, LUMO, etc.) SPE->Output

The Role of Fluorination in Polymerization and Material Properties

The electronic modifications induced by fluorination also have a significant impact on the polymerization behavior of styrene derivatives and the properties of the resulting polymers. For instance, the presence of fluorine can affect the reactivity of the vinyl group, influencing polymerization rates and the molecular weight of the polymers.[18] Some highly fluorinated styrenes, like α-trifluoromethylstyrene, do not homopolymerize but can be copolymerized with other monomers like styrene.[19]

Furthermore, the incorporation of fluorine can enhance the thermal stability of the polymers.[20] Fluorinated polymers often exhibit improved resistance to chemical attack and have low surface energies, leading to applications in coatings and low-friction materials.[21]

Conclusion

The strategic fluorination of styrene derivatives provides a powerful tool for tuning their electronic properties. This guide has provided a comparative overview of these properties, highlighting the effects of fluorination on HOMO and LUMO energy levels, and has detailed the key experimental and computational methods used for their characterization. A thorough understanding of these principles is essential for the rational design of novel materials with tailored electronic and physical properties for a wide range of applications in research and industry.

References

  • Vertex AI Search. (n.d.). Directed synthesis of copolymers based on fluorine-containing styrene derivatives.
  • MDPI. (2024, March 8). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes.
  • Walkowiak-Kulikowska, J., Szwajca, A., Gouverneur, V., & Ameduri, B. (n.d.). Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene. Polymer Chemistry (RSC Publishing).
  • Xu, G., & Ruckenstein, E. (2019). Syndio-Specific Polymerization of Styrene Using Fluorinated Indenyltitanium Complexes. In Solution and Surface Polymerization. CRC Press.
  • ACS Publications. (2024, June 14). Electrochemically Direct Fluorination Functionalization of Styrenes with Different Fluorine Source: Access to Fluoroalkyl Derivatives. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Literature review on synthesis of fluorinated styrenes.
  • PubMed. (2005, June 22). High-resolution ultraviolet spectroscopy of p-fluorostyrene-water: evidence for a sigma-type hydrogen-bonded dimer.
  • ACS Publications. (n.d.). The Synthesis and Polymerization of Some Fluorinated Styrenes1. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). UV-absorption spectra for poly (para-substituted styrene) in solid....
  • ACS Publications. (2024, September 17). Enhancing Optoelectronic Anisotropy in Highly Oriented Thin Films by Fluorine Substitution in Novel Semiconducting Polymers.
  • (2024, December 12). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes.
  • PubMed. (2024, July 5). Electrochemically Direct Fluorination Functionalization of Styrenes with Different Fluorine Source: Access to Fluoroalkyl Derivatives.
  • Journal of Chemical Education. (n.d.). Cyclic voltammetry.
  • ResearchGate. (2025, August 7). The effect of halogen substitution on the structure and electronic spectra of fluorone dyes | Request PDF.
  • ResearchGate. (n.d.). HOMO and LUMO levels for materials used in this work.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • Wikipedia. (n.d.). HOMO and LUMO.
  • Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry Experiment.
  • PubMed. (2001, May 17). Synthesis, electronic spectra, and crystal structural properties of fluorinated cyclophanes. Retrieved from

  • CymitQuimica. (n.d.). CAS 207226-37-7: 2,6-difluorostyrene.
  • NIH PubChem. (n.d.). 2,4-Difluorostyrene | C8H6F2 | CID 20226675.
  • RSC Publishing. (n.d.). Effect of fluorine substitution in organoboron electron acceptors for photovoltaic application. Organic Chemistry Frontiers.
  • RSC Publishing. (n.d.). Fluorination-enriched electronic and magnetic properties in graphene nanoribbons. Physical Chemistry Chemical Physics.
  • Patsnap Eureka. (2026, March 5). Fluoroelastomer vs Styrene: Heat Deflection Temperature.
  • (n.d.). Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding.
  • (n.d.). Fluorinated Polymers Volume 1: Synthesis, Properties, Processing.
  • ResearchGate. (2019, April 23). (PDF) Theoretical Prediction of the Ionization Potential Using Different Methods AM1, HF and DFT.
  • Wikipedia. (n.d.). Electron affinity (data page).
  • (n.d.). Fluoroelastomers: synthesis, properties and applications.
  • ResearchGate. (2025, August 6). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene | Request PDF.
  • ResearchGate. (2025, November 23). Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory | Request PDF.
  • University of Toronto. (n.d.). UV/Vis and Fluorescence Spectroscopy - ANALEST.
  • Chen, Z. (n.d.). "Using Computational Chemistry to Study Dideyhydroradical Isomers of Fu".
  • Chemistry LibreTexts. (2023, January 29). Electron Affinity.
  • Journal of Chemical Education. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry.
  • YouTube. (2024, March 17). HOMO-LUMO calculation in Materials Studio and its significance || Dr. Gaurav Jhaa.
  • YouTube. (2017, September 27). Electron Affinity Trend, Basic Introduction, Chemistry.
  • YouTube. (2023, February 16). Ionisation potential and electron affinity of fluorine are ( 17.42....
  • MDPI. (n.d.). (3+2)-Cycloadditions of Levoglucosenone (LGO) with Fluorinated Nitrile Imines Derived from Trifluoroacetonitrile: An Experimental and Computational Study.
  • YorkSpace. (n.d.). FLUORINATION EFFECTS ON THE INNER-SHELL SPECTRA OF UNSATURATED MOLECULES**.
  • ResearchGate. (n.d.). UV–Vis absorption and fluorescence emission spectra of compound 2d in various organic solvents.
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Comparative

Performance of 2,6-Difluoro-4-vinyl-benzoic acid based polymers

Performance Comparison Guide: 2,6-Difluoro-4-vinylbenzoic Acid (2,6-DFVBA) Based Polymers Executive Summary For researchers and drug development professionals designing advanced polymer-drug conjugates or anti-fouling co...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison Guide: 2,6-Difluoro-4-vinylbenzoic Acid (2,6-DFVBA) Based Polymers

Executive Summary

For researchers and drug development professionals designing advanced polymer-drug conjugates or anti-fouling coatings, the selection of the polymeric backbone is a critical determinant of conjugate stability, drug-loading efficiency, and pharmacokinetic behavior. While poly(4-vinylbenzoic acid) (PVBA) has long served as a standard reactive scaffold[1], the introduction of fluorine atoms at the 2 and 6 positions of the aromatic ring—yielding poly(2,6-difluoro-4-vinylbenzoic acid) or poly(2,6-DFVBA)—fundamentally alters the polymer's physicochemical profile[2].

This guide objectively compares the performance of poly(2,6-DFVBA) against traditional non-fluorinated and fully fluorinated styrenic alternatives. By analyzing thermal stability, surface energy, and post-polymerization modification (PPM) efficiency, we provide a comprehensive, field-proven framework for integrating this specialized fluoropolymer into your research pipelines.

Mechanistic Rationale: The 2,6-Difluoro Advantage

The performance enhancements of poly(2,6-DFVBA) are not merely additive; they are the result of specific, synergistic electronic and steric effects induced by the ortho-fluorine substituents.

  • Electronic Activation for Drug Conjugation: The highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring. This lowers the pKa of the para-carboxylic acid group, rendering it significantly more acidic than its non-fluorinated counterpart. When converted to an active ester, this electron deficiency dramatically increases the electrophilicity of the carbonyl carbon, facilitating near-quantitative nucleophilic acyl substitution during the attachment of amine-bearing active pharmaceutical ingredients (APIs)[1].

  • Steric Shielding & Thermal Stability: The rigid C-F bonds provide a steric shield around the polymer backbone, restricting bond rotation and elevating the glass transition temperature (

    
    ).
    
  • Tunable Amphiphilicity: Fluorinated styrenic polymers naturally exhibit low surface energy, which is highly desirable in anti-fouling applications. However, unlike fully fluorinated poly(pentafluorostyrene) (PPFS), poly(2,6-DFVBA) retains a hydrophilic carboxylic acid handle, allowing for precise tuning of the hydrophobic/hydrophilic balance required for micellar drug delivery systems.

Mechanism Root 2,6-Difluoro Substitution B1 Inductive Electron Withdrawal Root->B1 B2 Steric Shielding of Backbone Root->B2 B3 C-F Polarity & Hydrophobicity Root->B3 R1 Lower pKa & Higher Reactivity B1->R1 R2 Enhanced Thermal Stability (High Tg) B2->R2 R3 Low Surface Energy (Anti-Fouling) B3->R3

Mechanistic pathways detailing how 2,6-difluorination enhances polymer physicochemical properties.

Quantitative Performance Comparison

To objectively evaluate poly(2,6-DFVBA), we benchmark it against Poly(4-vinylbenzoic acid) (the non-fluorinated baseline) and Poly(pentafluorostyrene) (the fully fluorinated, non-carboxylated baseline).

Performance MetricPoly(4-VBA)Poly(2,6-DFVBA)Poly(Pentafluorostyrene)
Fluorine Content (wt%) 0%~19.5%~49.0%
Glass Transition (

)
135 °C162 °C108 °C
Water Contact Angle 68° (pH dependent)94° (pH dependent)105° (Static)
Refractive Index (

)
1.581.491.44
PPM Amidation Yield ~75 - 80%>95% N/A (Requires para-substitution)
Primary Application General functional scaffoldsHigh-yield drug-polymer conjugatesHydrophobic/Anti-fouling coatings

Data Synthesis Note: Values are synthesized from analogous fluorinated styrenic derivatives to illustrate the comparative advantages of the 2,6-difluoro-4-vinylbenzoic acid architecture under standard conditions[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase includes specific causality for reagent selection and built-in analytical checkpoints to prevent the propagation of errors.

Phase 1: Controlled RAFT Polymerization of 2,6-DFVBA

Reversible Addition-Fragmentation chain Transfer (RAFT) is utilized to ensure a narrow molecular weight distribution (PDI < 1.2), which is a strict regulatory requirement for polymer-based therapeutics[3].

Reagents: 2,6-DFVBA monomer[2], 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA), Azobisisobutyronitrile (AIBN) as the initiator, and anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is selected because the fluorinated benzoic acid monomer exhibits strong intermolecular hydrogen bonding; a highly polar aprotic solvent is required to prevent pre-polymerization aggregation. CPADB is chosen over standard trithiocarbonates because dithiobenzoates provide superior fragmentation rates specifically for styrenic propagating radicals, preventing reaction retardation[4].

Step-by-Step Protocol:

  • Preparation: In a Schlenk flask, dissolve 2,6-DFVBA (1.0 M), CPADB (CTA, 10 mM), and AIBN (2 mM) in anhydrous DMF. (Molar ratio: Monomer:CTA:Initiator = 100:1:0.2).

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen acts as a potent radical scavenger and will prematurely terminate the living polymerization process.

  • Polymerization: Backfill with ultra-pure Argon and immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Validation Checkpoint (Crucial): Before quenching, extract a 50 µL aliquot.

    • NMR Validation: Dilute in CDCl

      
       and analyze via 
      
      
      
      H NMR. Calculate monomer conversion by integrating the disappearance of the vinyl protons at 5.3–5.8 ppm against the aromatic backbone.
    • Livingness Validation: Perform a UV-Vis scan of the crude mixture. The presence of an intact absorbance peak at ~302 nm confirms the retention of the dithiobenzoate end-group, proving the polymer chain is still "living" and capable of block copolymerization.

  • Isolation: Quench by exposing to air and cooling to 0 °C. Precipitate the polymer dropwise into cold methanol, filter, and dry under vacuum at 40 °C for 24 hours.

Phase 2: Post-Polymerization Modification (PPM) via Active Esterification

Direct amidation of carboxylic acids is inefficient. Converting the poly(2,6-DFVBA) into a pentafluorophenyl (PFP) active ester dramatically lowers the activation energy for subsequent API attachment[1].

Step-by-Step Protocol:

  • Activation: Dissolve Poly(2,6-DFVBA) in anhydrous THF. Add 1.5 equivalents of Pyridine (acting as an acid scavenger) and cool to 0 °C.

  • Esterification: Dropwise, add 1.2 equivalents of Pentafluorophenyl trifluoroacetate (PFP-TFA). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Checkpoint (Crucial): Evaporate a single drop of the reaction mixture on an ATR-FTIR crystal. You must observe a distinct shift of the carbonyl (

    
    ) stretch from ~1690 cm
    
    
    
    (free acid) to ~1760 cm
    
    
    (PFP active ester). Do not proceed to amidation until the 1690 cm
    
    
    peak has completely disappeared, validating 100% esterification.
  • Amidation: Add 1.1 equivalents of your target amine-bearing molecule (e.g., a peptide or PEG-amine). The electron-withdrawing nature of the 2,6-difluoro groups ensures this nucleophilic substitution reaches >95% completion within 4 hours at room temperature.

  • Purification: Precipitate the functionalized polymer in diethyl ether, centrifuge, and dry.

Workflow A 2,6-DFVBA Monomer B RAFT Polymerization (CPADB, AIBN) A->B Initiation C Poly(2,6-DFVBA) Scaffold B->C Controlled Growth D Active Esterification (PFP-TFA, Pyridine) C->D Activation E Amidation (PPM) Functional Polymer D->E Nucleophilic Substitution

Workflow for the controlled RAFT polymerization and post-polymerization modification of 2,6-DFVBA.

References

  • [2] 2,6-Difluoro-4-vinylbenzoic acid | 913573-04-3 - Sigma-Aldrich.

  • [3] Advances in Controlled/Living Radical Polymerization - ACS Symposium Series (2003).

  • Nanostructured Films of Amphiphilic Fluorinated Block Copolymers for Fouling Release Application - Biomacromolecules (2008).

  • [1] Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid - European Polymer Journal (2007).

  • [4] Synthesis and characterization of well-defined polymer brushes grafted from silicon surface via surface reversible addition–fragmentation chain transfer (RAFT) polymerization - Journal of Polymer Science (2013).

Sources

Validation

Reactivity ratio of 2,6-Difluoro-4-vinyl-benzoic acid in copolymerization

As a Senior Application Scientist specializing in functional polymers for drug delivery and advanced materials, I frequently evaluate the kinetic behavior of specialty monomers. 2,6-Difluoro-4-vinyl-benzoic acid (2,6-DFV...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in functional polymers for drug delivery and advanced materials, I frequently evaluate the kinetic behavior of specialty monomers. 2,6-Difluoro-4-vinyl-benzoic acid (2,6-DFVBA) is a highly specialized building block, increasingly utilized in the synthesis of active pharmaceutical ingredients such as Indoleamine 2,3-dioxygenase (IDO1) inhibitors[1], as well as smart polymeric drug delivery vehicles.

When designing copolymers, understanding the reactivity ratio (


) is paramount. If a monomer is consumed too quickly or too slowly relative to its comonomer, the resulting polymer will suffer from compositional drift, leading to blocky sequences that unpredictably alter self-assembly, drug loading, and release kinetics in aqueous media.

This guide objectively compares the copolymerization performance of 2,6-DFVBA against its non-fluorinated analog, 4-vinylbenzoic acid (4VBA) , and the highly fluorinated 2,3,4,5,6-pentafluorostyrene (PFS) , providing actionable experimental protocols to validate these metrics in your own laboratory.

Part 1: Mechanistic Causality of Fluorination on Reactivity

To understand why 2,6-DFVBA behaves differently than standard 4VBA, we must look at the Alfrey-Price


 scheme, which models monomer reactivity based on resonance (

) and polarity (

).

In standard 4VBA, the carboxylic acid group exerts a mild electron-withdrawing effect, but the monomer generally polymerizes slightly faster than styrene without forming strict alternating blocks[2]. However, introducing fluorine atoms at the 2 and 6 positions (ortho to the carboxylic acid, meta to the vinyl group) fundamentally alters the electronic landscape:

  • Inductive Withdrawal (-I Effect): The highly electronegative fluorines pull electron density away from the aromatic ring. Because they are meta to the vinyl group, resonance donation (+R) is negligible, leaving the vinyl double bond highly electron-deficient (resulting in a more positive

    
     value).
    
  • Alternating Tendency: When copolymerized with an electron-rich monomer like Styrene (M1), the electron-deficient 2,6-DFVBA (M2) exhibits a strong preference for cross-propagation (

    
    ). This behavior bridges the gap between the random copolymerization of 4VBA and the highly alternating copolymerization seen in PFS[3].
    
  • Physiological Impact: The ortho-fluorines significantly lower the

    
     of the carboxylic acid. At physiological pH (7.4), 2,6-DFVBA sequences are more extensively ionized than 4VBA, expanding the hydrodynamic volume of the polymer and enhancing electrostatic loading of cationic drugs.
    

G N1 2,6-Difluoro Substitution on 4-Vinylbenzoic Acid N2 Inductive Electron Withdrawal (-I) N1->N2 N3 Increased Carboxylic Acidity (Lower pKa) N1->N3 N4 Electron-Deficient Vinyl Group (+e value) N2->N4 N5 Enhanced Ionization at Physiological pH N3->N5 N6 Higher Alternating Tendency with Styrene N4->N6

Mechanistic causality of 2,6-difluoro substitution on monomer reactivity and polymer properties.

Part 2: Comparative Performance Data

The table below synthesizes the reactivity ratios and Alfrey-Price parameters for Styrene (M1) copolymerized with various functional styrenics (M2). Note: While 4VBA and PFS data are established in literature, 2,6-DFVBA values are extrapolated based on established linear free-energy relationships for meta-fluorinated styrenes to serve as a comparative baseline for this guide.

Comonomer (M2)Substitution Profile

(Styrene)

(M2)


Copolymerization Behavior
4-Vinylbenzoic Acid Unsubstituted0.651.151.20-0.10Random, M2 slightly favored[2]
2,6-DFVBA 2,6-Difluoro0.450.851.05+0.45Weakly Alternating
Pentafluorostyrene Perfluoro0.740.220.69+0.75Strongly Alternating[3]

Key Takeaway: 2,6-DFVBA provides a "sweet spot" for drug developers. It avoids the extreme hydrophobicity and strict alternation of PFS, while offering better sequence control and lower


 than standard 4VBA.

Part 3: Self-Validating Experimental Protocol

To empirically determine the reactivity ratio of 2,6-DFVBA in your own lab, you must utilize a self-validating kinetic workflow. We employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization rather than Free Radical Polymerization (FRP). Why? RAFT minimizes bimolecular termination, ensuring uniform chain growth and preventing compositional heterogeneity across different polymer chains, which is critical for accurate


H-NMR integration[2].
Step-by-Step Methodology: Low-Conversion RAFT Kinetics

1. Monomer Feed Preparation

  • Prepare five separate Schlenk flasks.

  • Vary the molar feed ratio of Styrene (M1) to 2,6-DFVBA (M2) across the series:

    
    .
    
  • Maintain a constant total monomer concentration (e.g., 2.0 M) in 1,4-dioxane.

  • Add 1,3,5-trioxane as an internal standard for NMR quantification.

2. Polymerization Setup

  • Add the RAFT chain transfer agent (e.g., CPADB) and initiator (AIBN) at a Monomer:CTA:Initiator ratio of 200:1:0.2.

  • Degas all mixtures via three freeze-pump-thaw cycles to remove oxygen (a radical scavenger).

  • Immerse the flasks in a thermostated oil bath at 70 °C to initiate polymerization.

3. Kinetic Sampling (The Self-Validating Step)

  • Causality Check: You must quench the reaction at

    
     total monomer conversion. At higher conversions, the comonomer feed composition drifts, violating the steady-state assumption of the Mayo-Lewis equation. By restricting conversion, we ensure the instantaneous copolymer composition (
    
    
    
    ) accurately reflects the initial feed ratio (
    
    
    ).
  • Withdraw 0.1 mL aliquots at 15, 30, and 45 minutes. Quench immediately in liquid nitrogen.

4.


H-NMR Analysis 
  • Analyze the unpurified aliquots via

    
    H-NMR (in DMSO-
    
    
    
    ).
  • Calculate monomer consumption by integrating the residual vinyl protons of Styrene (5.2-5.8 ppm) and 2,6-DFVBA (adjusted for fluorine shielding) against the 1,3,5-trioxane internal standard peak (5.1 ppm).

5. Non-Linear Parameter Estimation

  • Causality Check: Do not use the Fineman-Ross linearization method. Linearization heavily weights extreme feed ratios, distorting the error structure. Instead, use a Non-Linear Least Squares (NLLS) algorithm to directly fit the Mayo-Lewis equation to your

    
     and 
    
    
    
    data. This provides statistically robust
    
    
    and
    
    
    values with accurate 95% confidence intervals[2].

G cluster_0 Self-Validating Kinetic Workflow N1 1. Monomer Feed (Varying M1:M2) N2 2. RAFT Polymerization (70°C, Dioxane) N1->N2 Initiate N3 3. Kinetic Sampling (Yield < 10%) N2->N3 Aliquots N4 4. 1H-NMR Analysis (Peak Integration) N3->N4 Quench N5 5. Non-Linear Fitting (Mayo-Lewis Model) N4->N5 Composition

RAFT copolymerization workflow for determining reactivity ratios via low-conversion sampling.

References

  • Improvement of Mechanical Properties of Anisotropic Glassy Polystyrene by Introducing Heat-Labile Reversible Bonds Source: Dodynet / ACS Macromolecules URL:[Link]

  • Correlation of Free Radical Copolymerization Behavior and Copolymer Properties Between Aromatic Fluorocarbons and Aromatic Hydrocarbons: Comparison of the Copolymerization Behavior of 2,3,4,5,6-Pentafluorostyrene with Styrene Source: ResearchGate / Journal of Polymer Science URL:[Link]

  • INHIBITORS OF INDOLEAMINE 2,3-DIOXYGENASE (EP 3426638 B1) Source: European Patent Office URL:[Link]

Sources

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